4-(Boc-aminomethyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(pyridin-4-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-8-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCFJDZVQLRYSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363708 | |
| Record name | tert-Butyl [(pyridin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111080-65-0 | |
| Record name | 1,1-Dimethylethyl N-(4-pyridinylmethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111080-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(pyridin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Boc-aminomethyl)pyridine: Chemical Properties, Structure, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Boc-aminomethyl)pyridine, a key synthetic intermediate, plays a crucial role in the development of novel therapeutics. Its unique structure, featuring a pyridine ring and a Boc-protected aminomethyl group, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. Furthermore, it delves into its significant application as a precursor in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes. Detailed experimental protocols for its synthesis and characterization are also provided to aid researchers in their drug discovery and development endeavors.
Chemical Properties and Structure
This compound, systematically named tert-butyl (pyridin-4-ylmethyl)carbamate, is a white to off-white crystalline solid at room temperature.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the aminomethyl functionality enhances its stability and allows for controlled reactivity in multi-step organic syntheses.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [2] |
| Molecular Weight | 208.26 g/mol | [2] |
| Melting Point | 80-85 °C | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in common organic solvents like ethanol, methanol, and dichloromethane. Slightly soluble in water. | [1] |
| Storage | Store in a cool, dry place (2-8 °C), away from light and strong oxidizing agents. | [1] |
Structural Information
The chemical structure of this compound is characterized by a pyridine ring substituted at the 4-position with a methylene group, which is in turn attached to a nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group.
| Identifier | Value |
| SMILES | C1=CN=CC=C1CNC(=O)OC(C)(C)C |
| InChI | InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-8-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3,(H,13,14) |
| InChIKey | KXCFJDZVQLRYSI-UHFFFAOYSA-N |
Synthesis and Purification
The synthesis of this compound is typically achieved through the protection of the primary amine of 4-(aminomethyl)pyridine with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Synthesis
The following protocol is a representative procedure for the synthesis of this compound.[3]
-
Reaction Setup: In a round-bottom flask, dissolve 4-(aminomethyl)pyridine (1 equivalent) in dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.25 equivalents), 1-hydroxybenzotriazole (HOBT) (0.075 equivalents), and triethylamine (TEA) (2.25 equivalents).
-
Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.75 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, wash the reaction mixture with water. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Analytical Characterization
The structure and purity of synthesized this compound are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene protons adjacent to the Boc-protected nitrogen, and the nine equivalent protons of the tert-butyl group.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the pyridine ring, the methylene carbon, the carbonyl carbon of the Boc group, and the quaternary and methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include N-H stretching (from the carbamate), C=O stretching of the Boc group, and C-N stretching, as well as aromatic C-H and C=C stretching from the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 208.26.
Role in Drug Discovery and Development
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, found in numerous FDA-approved drugs.[4][5][6][7] this compound serves as a critical intermediate in the synthesis of more complex molecules with therapeutic potential.
Intermediate in the Synthesis of DPP-4 Inhibitors
A significant application of this compound is as a building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.[8] DPP-4 is a serine protease that deactivates incretin hormones, which are involved in glucose homeostasis.[8] By inhibiting DPP-4, the levels of these hormones are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action is the basis for the treatment of type 2 diabetes.
Research has shown that novel aminomethyl-pyridines can act as potent and selective DPP-4 inhibitors.[8] The synthesis of these inhibitors often involves the use of a Boc-protected aminomethyl pyridine derivative to allow for the selective modification of other parts of the molecule before the final deprotection of the amine, which is often crucial for the compound's biological activity.[8] The Boc-protected intermediate allows for the construction of the desired molecular framework while preventing unwanted side reactions involving the reactive primary amine.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly in the field of drug discovery. Its well-defined chemical properties and structure, coupled with established synthetic protocols, make it a readily accessible building block for medicinal chemists. Its role as a precursor to potent DPP-4 inhibitors highlights its importance in the development of new treatments for type 2 diabetes. This technical guide provides researchers and scientists with the essential information required to effectively utilize this compound in their research and development endeavors.
References
- 1. 4-Boc-Aminopyridine Manufacturer in China | Specifications, Safety, Uses & Supplier Information [pipzine-chem.com]
- 2. This compound | 111080-65-0 [chemicalbook.com]
- 3. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
4-(Boc-aminomethyl)pyridine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-(Boc-aminomethyl)pyridine, a key building block in medicinal chemistry and drug development. This document outlines its chemical properties, synthesis, and significant applications, with a focus on its role in the development of enzyme inhibitors.
Core Chemical and Physical Data
This compound, systematically named tert-butyl (pyridin-4-ylmethyl)carbamate, is a derivative of 4-(aminomethyl)pyridine featuring a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. This protection strategy is crucial for its application in multi-step organic syntheses.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 111080-65-0 | [1] |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |
| Molecular Weight | 208.26 g/mol | [1] |
| Melting Point | 80-85 °C | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents like ethanol, methanol, and dichloromethane. |
Table 2: Spectroscopic Data Reference (for the parent compound 4-(Aminomethyl)pyridine)
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃) | δ 8.54 (d, 2H), 7.25 (d, 2H), 3.90 (s, 2H), 1.52 (s, 2H, NH₂) | [2] |
| ¹³C NMR | Spectral data available in spectral databases. | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the protection of the primary amine of 4-(aminomethyl)pyridine with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Synthesis of this compound
This protocol is based on standard Boc protection procedures for amines.
Materials:
-
4-(Aminomethyl)pyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-(aminomethyl)pyridine (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel if necessary to yield pure this compound.
Applications in Drug Development
This compound serves as a critical intermediate in the synthesis of various pharmaceutical compounds, particularly enzyme inhibitors.
Intermediate in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that plays a significant role in glucose homeostasis, making it a key target for the treatment of type 2 diabetes.[4] Novel aminomethyl-pyridines have been designed and synthesized as potent DPP-4 inhibitors.[4][5] The synthesis of these inhibitors often involves the use of this compound as a key building block to introduce the aminomethyl-pyridine moiety.
The general synthetic workflow for a DPP-4 inhibitor using this intermediate is depicted below.
References
- 1. This compound | 111080-65-0 [chemicalbook.com]
- 2. 4-Pyridinemethaneamine (3731-53-1) 1H NMR spectrum [chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminomethylpyridines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 4-(Boc-aminomethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthetic pathways for 4-(Boc-aminomethyl)pyridine, a critical building block in pharmaceutical and medicinal chemistry. The document details the most prevalent and efficient synthesis route, the direct Boc protection of 4-(aminomethyl)pyridine, and explores viable alternative pathways starting from 4-cyanopyridine and 4-pyridinecarboxaldehyde. This guide offers detailed experimental protocols, a comparative analysis of reaction conditions, and quantitative data to aid researchers in the selection and optimization of their synthetic strategies.
Introduction
This compound, also known as tert-butyl (pyridin-4-ylmethyl)carbamate, is a key intermediate in the synthesis of a wide range of biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, making it an ideal choice for multi-step syntheses. This guide focuses on the practical synthesis of this compound, providing detailed methodologies and comparative data to support laboratory and process development activities.
Primary Synthesis Pathway: Boc Protection of 4-(Aminomethyl)pyridine
The most direct and widely employed method for the synthesis of this compound is the N-acylation of 4-(aminomethyl)pyridine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically high-yielding and can be performed under various conditions.
Logical Workflow for the Primary Synthesis Pathway
Caption: Workflow for the synthesis of this compound.
Comparative Data for Boc Protection of 4-(Aminomethyl)pyridine
The choice of solvent and base/catalyst can influence the reaction rate and yield. The following table summarizes various reported conditions.
| Solvent System | Base/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference Notes |
| Dichloromethane (DCM) | Triethylamine (TEA) | Room Temp. | 2-4 | >95 | A standard and efficient method. |
| Tetrahydrofuran (THF) | Sodium Bicarbonate (aq) | Room Temp. | 12-16 | ~90 | Biphasic system, good for large scale. |
| Ethanol | Diphenylglycoluril (10 mol%) | 25 - 30 | 0.5 | 98 | Catalyst-driven, rapid conversion.[1] |
| Water/Acetone (19:1) | None | Room Temp. | 1-2 | High | "Green" chemistry approach, often with easy work-up. |
| Dichloromethane (DCM) | 4-DMAP (catalytic) | Room Temp. | 1-3 | >95 | DMAP accelerates the reaction. |
| Dioxane/Water | Sodium Hydroxide (NaOH) | Room Temp. | 2-4 | High | A common and effective basic condition. |
Detailed Experimental Protocol: Boc Protection in Dichloromethane
This protocol is a standard and highly efficient method for the synthesis of this compound.
Materials:
-
4-(Aminomethyl)pyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 4-(aminomethyl)pyridine (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) at 0 °C (ice bath), add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford this compound as a white solid.
Alternative Synthesis Pathways
While direct Boc protection of 4-(aminomethyl)pyridine is the most common route, alternative pathways from more readily available or cost-effective starting materials are also viable.
Pathway 1: From 4-Cyanopyridine
This two-step synthesis involves the reduction of the nitrile group of 4-cyanopyridine to the primary amine, followed by in-situ or subsequent Boc protection.
Caption: Synthesis of this compound from 4-cyanopyridine.
Experimental Considerations:
-
Reduction: The reduction of 4-cyanopyridine can be achieved through catalytic hydrogenation (e.g., using Raney Nickel, Palladium on carbon, or Platinum oxide as a catalyst) under a hydrogen atmosphere. Other reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) in the presence of a cobalt salt can also be used.
-
Boc Protection: The resulting 4-(aminomethyl)pyridine can be protected with Boc₂O either after isolation or in a one-pot procedure.
Pathway 2: From 4-Pyridinecarboxaldehyde
This pathway utilizes reductive amination of 4-pyridinecarboxaldehyde with an ammonia source, followed by Boc protection.
Caption: Synthesis of this compound from 4-pyridinecarboxaldehyde.
Experimental Considerations:
-
Reductive Amination: This reaction is typically performed using an ammonia source (e.g., ammonium acetate, aqueous ammonia) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation.
-
Boc Protection: Similar to the pathway from 4-cyanopyridine, the Boc protection can be carried out in a subsequent step or as part of a one-pot process.
Conclusion
The synthesis of this compound is a well-established process with the direct Boc protection of 4-(aminomethyl)pyridine being the most straightforward and high-yielding approach. The choice of reaction conditions for this primary route can be tailored based on available reagents, desired reaction time, and scale. Alternative pathways from 4-cyanopyridine and 4-pyridinecarboxaldehyde offer flexibility in starting material selection and may be advantageous in certain manufacturing scenarios. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
Spectroscopic and Synthetic Profile of 4-(Boc-aminomethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Boc-aminomethyl)pyridine, a key building block in medicinal chemistry and organic synthesis. The inclusion of the tert-butoxycarbonyl (Boc) protecting group on the aminomethyl functionality allows for selective reactions at other positions of the pyridine ring. This document details the available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside protocols for its synthesis and characterization.
Spectroscopic Data
The structural features of this compound give rise to a distinct spectroscopic profile, which is essential for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of this compound. The following tables summarize the reported ¹H and ¹³C NMR data.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.52 | d | 2H | H-2, H-6 (Pyridine) |
| 7.23 | d | 2H | H-3, H-5 (Pyridine) |
| 5.05 | br s | 1H | NH |
| 4.29 | d | 2H | CH₂ |
| 1.45 | s | 9H | C(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 155.9 | C=O (Boc) |
| 149.8 | C-2, C-6 (Pyridine) |
| 147.9 | C-4 (Pyridine) |
| 122.1 | C-3, C-5 (Pyridine) |
| 79.4 | C (CH₃)₃ |
| 43.6 | C H₂ |
| 28.3 | C(C H₃)₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in this compound.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3369 | Strong | N-H Stretch |
| 2977 | Medium | C-H Stretch (aliphatic) |
| 1715 | Strong | C=O Stretch (Boc) |
| 1606 | Medium | C=C Stretch (Pyridine) |
| 1518 | Strong | N-H Bend |
| 1416 | Medium | C-H Bend |
| 1248 | Strong | C-O Stretch |
| 1168 | Strong | C-N Stretch |
Experimental Protocols
The following section details the synthetic procedure for this compound and the methodologies for acquiring the spectroscopic data.
Synthesis of this compound
Materials:
-
4-(Aminomethyl)pyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 4-(aminomethyl)pyridine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Data Acquisition:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
-
¹³C NMR Data Acquisition:
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent like dichloromethane and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Workflow and Pathway Visualization
The following diagrams illustrate the synthesis workflow and the logical relationship of the spectroscopic data to the compound's structure.
Caption: Synthetic workflow for this compound.
Caption: Spectroscopic characterization of this compound.
Solubility characteristics of 4-(Boc-aminomethyl)pyridine in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Boc-aminomethyl)pyridine, a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Understanding the solubility of this compound in common laboratory solvents is crucial for its effective use in reaction setups, purification processes, and storage. This document outlines its predicted solubility based on structural analogs, provides a detailed experimental protocol for precise solubility determination, and includes a workflow diagram for this procedure.
Predicted Solubility of this compound
Quantitative solubility data for this compound is not extensively available in published literature. However, a qualitative and predictive assessment can be made based on its molecular structure and the known solubility of similar compounds, such as other Boc-protected amines and pyridine derivatives.
The this compound molecule contains a polar pyridine ring and a Boc-protected amine group. The tert-butoxycarbonyl (Boc) group is bulky and non-polar, which influences its solubility in organic solvents. The pyridine nitrogen and the carbamate group introduce polarity and the potential for hydrogen bonding.
Based on these structural features, a predicted solubility profile in common laboratory solvents is summarized in the table below. It is important to note that these are predictions and experimental verification is recommended for precise applications.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | Readily Soluble | The polar aprotic nature of DMF can effectively solvate the polar regions of the molecule. |
| N-Methyl-2-pyrrolidone (NMP) | Readily Soluble | Similar to DMF, NMP is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[1] | |
| Dimethyl sulfoxide (DMSO) | Soluble | DMSO is a highly polar solvent that can dissolve many polar and non-polar compounds. It is often effective for bulky, protected amino acids.[1] | |
| Acetonitrile (ACN) | Soluble | Acetonitrile's polarity is sufficient to interact with the polar groups of the molecule. | |
| Chlorinated | Dichloromethane (DCM) | Readily Soluble | The non-polar Boc group and the overall organic character of the molecule favor solubility in chlorinated solvents like DCM. Boc-protected amino acids are generally soluble in DCM.[1] |
| Chloroform (CHCl₃) | Readily Soluble | Similar to DCM, chloroform is a good solvent for many organic compounds. | |
| Polar Protic | Methanol (MeOH) | Soluble | The hydroxyl group of methanol can form hydrogen bonds with the pyridine nitrogen and carbamate group, promoting solubility. 4-Boc-aminopyridine is known to be soluble in methanol. |
| Ethanol (EtOH) | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding ability should facilitate dissolution. 4-Boc-aminopyridine is soluble in ethanol. | |
| Water (H₂O) | Slightly Soluble | The presence of the large, non-polar Boc group and the overall organic structure limits solubility in water. However, the polar pyridine and carbamate functionalities may allow for slight solubility. 4-Boc-aminopyridine is reported to be slightly soluble in water.[2] | |
| Non-polar | Hexanes | Sparingly Soluble | The predominantly non-polar nature of hexanes is not ideal for solvating the polar regions of the molecule, leading to poor solubility. |
| Toluene | Moderately Soluble | The aromatic nature of toluene can interact with the pyridine ring, and its non-polar character can solvate the Boc group, leading to moderate solubility. | |
| Ethers | Diethyl ether (Et₂O) | Moderately Soluble | Diethyl ether has some polarity and can solvate the Boc group, but its ability to dissolve the more polar parts of the molecule is limited. |
| Tetrahydrofuran (THF) | Soluble | THF is more polar than diethyl ether and is a good solvent for a wide range of organic compounds. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The equilibrium solubility method is a reliable approach.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or agitator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble to prepare a stock solution of known concentration.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations to generate a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the test solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.[3]
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.[3]
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry against the prepared calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original supernatant by accounting for the dilution factor. This value represents the saturation solubility of the compound in the test solvent at the specified temperature.
-
Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for Experimental Solubility Determination.
References
4-(Boc-aminomethyl)pyridine as a versatile building block in organic synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Boc-aminomethyl)pyridine is a key bifunctional molecule widely employed as a versatile building block in organic synthesis and medicinal chemistry. Its structure incorporates a pyridine ring, which can participate in various chemical transformations, and a primary amine protected by the tert-butyloxycarbonyl (Boc) group. This protecting group strategy allows for sequential and controlled reactions, making it an invaluable tool in the construction of complex molecules. The pyridine nitrogen offers a site for N-alkylation or can influence the electronic properties of the aromatic ring, while the Boc-protected amine provides a nucleophilic center that can be revealed under specific acidic conditions for subsequent functionalization.
This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, with a focus on its utility in the development of pharmaceuticals and other advanced materials. Detailed experimental protocols for its synthesis and key transformations are presented to facilitate its practical application in the laboratory.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 111080-65-0 | [1] |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |
| Molecular Weight | 208.26 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 80-85 °C | [1] |
| Predicted pKa | 11.44 ± 0.46 | [2] |
| Solubility | Soluble in common organic solvents like ethanol, methanol, and dichloromethane. | [3] |
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the protection of the primary amine of 4-(aminomethyl)pyridine using di-tert-butyl dicarbonate (Boc₂O).
References
An In-depth Technical Guide to the Key Differences Between 4-(Boc-aminomethyl)pyridine and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the key differences between 4-(Boc-aminomethyl)pyridine and its structural isomers, 2-(Boc-aminomethyl)pyridine and 3-(Boc-aminomethyl)pyridine. The position of the Boc-aminomethyl substituent on the pyridine ring significantly influences the physicochemical properties, reactivity, and biological activity of these molecules. Understanding these distinctions is crucial for their effective application as building blocks in medicinal chemistry and drug discovery, particularly in the design of targeted therapies such as kinase inhibitors. This guide presents a comparative summary of their properties, detailed experimental protocols for their synthesis and characterization, and a visualization of how isomeric differences can impact interactions within a biological signaling pathway.
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds extensively utilized in the development of pharmaceuticals and agrochemicals.[1] The introduction of a protected aminomethyl group, such as the tert-butyloxycarbonyl (Boc) protected amine, provides a versatile handle for further synthetic modifications. The constitutional isomerism of the Boc-aminomethyl substituent on the pyridine ring—at the 2, 3, or 4-position—imparts distinct electronic and steric characteristics to each molecule. These differences can profoundly affect a compound's basicity (pKa), solubility, reactivity, and, critically, its binding affinity and selectivity for biological targets.[2] This guide aims to elucidate these key differences to aid researchers in the strategic selection and application of the appropriate isomer for their specific research and development needs.
Physicochemical Properties
The position of the substituent on the pyridine ring alters the electron density distribution and steric environment of the molecule, leading to variations in its physical and chemical properties.
Basicity (pKa)
| Compound | Predicted pKa (Pyridinium ion) | Notes |
| This compound | 11.44 ± 0.46[3] | The aminomethyl group at the 4-position is expected to have a notable effect on the pyridine nitrogen's basicity. |
| 3-(Boc-aminomethyl)pyridine | No data available | The substituent at the 3-position generally has a less pronounced electronic effect on the pyridine nitrogen compared to the 2- and 4-positions. |
| 2-(Boc-aminomethyl)pyridine | No data available | The proximity of the substituent to the nitrogen at the 2-position can introduce both electronic and steric effects that influence basicity. |
Solubility
Solubility is a key determinant of a compound's utility in both chemical reactions and biological assays. The solubility of the parent (unprotected) aminomethylpyridines provides a useful approximation.
| Compound (Parent Amine) | Water Solubility | Organic Solvent Solubility |
| 4-(Aminomethyl)pyridine | Data not readily available | Soluble in common organic solvents. |
| 3-(Aminomethyl)pyridine | Freely soluble[4] | Soluble in chloroform, ethyl acetate, and methanol.[4][5] |
| 2-(Aminomethyl)pyridine | 1000 mg/mL at 20°C[6] | Soluble in ethanol.[6] |
The introduction of the lipophilic Boc group is expected to decrease water solubility and increase solubility in nonpolar organic solvents for all three isomers.
Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₁H₁₆N₂O₂ | 208.26[7] | 80-85[3] |
| 3-(Boc-aminomethyl)pyridine | C₁₁H₁₆N₂O₂ | 208.26 | No data available |
| 2-(Boc-aminomethyl)pyridine | C₁₁H₁₆N₂O₂ | 208.26[8] | No data available |
Reactivity and Synthetic Applications
The isomeric position of the Boc-aminomethyl group dictates the reactivity of both the pyridine ring and the protected amine.
-
Pyridine Ring Reactivity: The pyridine ring is generally susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. Electrophilic substitution is more challenging and typically occurs at the 3-position. The Boc-aminomethyl substituent, being weakly electron-donating, can subtly influence the regioselectivity of these reactions.
-
Boc-Protected Amine: The Boc group is a robust protecting group, stable to a wide range of reaction conditions but readily cleaved under acidic conditions to liberate the primary amine. This primary amine can then be utilized in a variety of subsequent reactions, such as amide bond formation, alkylation, and the synthesis of more complex nitrogen-containing heterocycles.
The choice of isomer is therefore critical in multi-step syntheses where the regiochemistry of reactions on the pyridine ring is important. For instance, if a subsequent functionalization is desired at the 2-position, starting with the 3- or 4-isomer would be a more strategic choice to avoid steric hindrance and potential side reactions.
Role in Drug Discovery: Kinase Inhibitor Selectivity
In drug discovery, particularly in the design of kinase inhibitors, the precise three-dimensional arrangement of a molecule is paramount for achieving high potency and selectivity. The isomeric position of a substituent on a pyridine scaffold can dramatically alter the binding mode of an inhibitor within the ATP-binding pocket of a kinase.
Conceptual Signaling Pathway: Differential Kinase Inhibition
The following diagram illustrates a hypothetical scenario where the isomeric position of the aminomethylpyridine moiety dictates the selectivity of a kinase inhibitor. In this model, the inhibitor is designed to target Kinase A. The 4-isomer allows for an optimal hydrogen bonding interaction with a key residue in the active site of Kinase A, leading to potent inhibition. In contrast, the 2- and 3-isomers, due to their different geometries, are unable to form this crucial interaction, resulting in weaker binding and lower inhibitory activity. Furthermore, the altered shape of the 2-isomer might allow it to bind to the active site of a different kinase, Kinase B, leading to off-target effects.
References
- 1. sketchviz.com [sketchviz.com]
- 2. researchgate.net [researchgate.net]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. N-Boc-2-aminomethylpyridine | C11H16N2O2 | CID 12069550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Structural basis of inhibitor selectivity in MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review on the discovery and development of pyridine derivatives
An In-depth Technical Guide on the Discovery, Synthesis, and Therapeutic Application of Foundational Pyridine Derivatives
The pyridine ring, a simple six-membered aromatic heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have made it a fundamental building block in a vast array of FDA-approved drugs.[1][2] From the early days of antibacterial chemotherapy to modern targeted treatments, the functionalization of the pyridine nucleus has led to groundbreaking advancements in medicine. This technical guide provides a comprehensive literature review on the discovery and development of key pyridine derivatives, focusing on three historically significant classes: the sulfonamide antibacterials, the dihydropyridine calcium channel blockers, and the proton pump inhibitors.
The Dawn of Antibacterial Chemotherapy: Sulfapyridine
The story of pyridine in medicine gained prominence with the development of the first effective systemic antibacterial agents. Sulfapyridine, originally known as M&B 693, was a pioneering sulfonamide antibiotic discovered in 1937 by Lionel Whitby at the British firm May & Baker Ltd.[2][3] Its introduction revolutionized the treatment of bacterial infections, most notably pneumococcal pneumonia, dramatically reducing mortality rates before the widespread availability of penicillin.[2]
Mechanism of Action
Sulfapyridine functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[4][5] Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. The DHPS enzyme catalyzes a crucial step in this pathway: the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate. By mimicking the structure of PABA, sulfapyridine binds to the active site of DHPS, halting the production of dihydropteroate and, consequently, tetrahydrofolate—a vital precursor for nucleotide synthesis and cell replication.[5][6]
Quantitative Data
The efficacy of sulfapyridine is measured by its Minimum Inhibitory Concentration (MIC) against various bacterial strains and its IC50 against its molecular target, DHPS.
| Compound | Parameter | Value | Target/Organism |
| Sulfapyridine | MIC | 3.1-25 µg/mL | Yersinia enterocolitica |
| MIC | 25-100 µg/mL | Salmonella spp. | |
| MBC | 0.8 µM | Staphylococcus aureus | |
| IC50 | 0.18 µM | P. carinii Dihydropteroate Synthase (DHPS) | |
| Data sourced from Cayman Chemical product information sheet.[7] |
Representative Experimental Protocol: Synthesis of Sulfapyridine
The synthesis of sulfapyridine is a well-established two-step process starting from 2-aminopyridine.
Step 1: N-Acetylation and Sulfonylation
-
Reaction Setup: In a reaction vessel, 2-aminopyridine is reacted with p-acetylaminobenzenesulfonyl chloride in a suitable solvent such as pyridine or an aqueous solution of potassium carbonate.[8]
-
Reaction Conditions: The mixture is stirred, often with gentle heating, to facilitate the sulfonamide bond formation.
-
Work-up: Upon completion, the reaction mixture is poured into water to precipitate the N-acetylated intermediate, N¹-(pyridin-2-yl)-N⁴-acetylsulfanilamide. The solid is collected by filtration, washed, and dried.
Step 2: Hydrolysis
-
Reaction Setup: The acetylated intermediate is suspended in an aqueous solution of sodium hydroxide.[8]
-
Reaction Conditions: The mixture is heated under reflux to hydrolyze the acetyl protecting group.
-
Work-up and Purification: The solution is cooled and neutralized with a mineral acid (e.g., hydrochloric acid) to precipitate the final product, sulfapyridine. The product is collected by filtration, washed with water to remove salts, and can be recrystallized from a suitable solvent like aqueous ethanol to achieve high purity.[8][9]
Cardiovascular Revolution: Dihydropyridine Calcium Channel Blockers
In the mid-20th century, the management of hypertension and angina was transformed by the discovery of calcium channel blockers (CCBs). The 1,4-dihydropyridine class, exemplified by nifedipine, emerged as highly effective vasodilators. The core dihydropyridine scaffold is efficiently constructed via the Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881.[10]
Mechanism of Action
Dihydropyridine CCBs selectively block L-type voltage-gated calcium channels, which are abundant in vascular smooth muscle cells.[11][12] The influx of extracellular Ca²⁺ through these channels is the primary trigger for smooth muscle contraction. By binding to the α1 subunit of the channel, nifedipine and related compounds inhibit this influx, leading to smooth muscle relaxation (vasodilation), reduced systemic vascular resistance, and a subsequent lowering of arterial blood pressure.[12][13]
Quantitative Data
Nifedipine's potency is characterized by its low nanomolar IC50 for channel blockade and its well-defined pharmacokinetic profile.
| Compound | Parameter | Value | Target/Condition |
| Nifedipine | IC50 | 3.35 ± 0.34 nM | VDCC currents in 2 mM [Ca²⁺]o |
| IC50 | 1.85 ± 0.29 nM | VDCC currents in 2 mM [Ba²⁺]o | |
| Bioavailability | 45 - 77% | Oral administration | |
| T½ (beta-phase) | ~2 hours | Healthy volunteers | |
| Cmax | 160 ± 49 µg/L | After 10 mg oral dose | |
| Vd (central) | 0.294 L/kg | Intravenous administration | |
| Total Clearance | 0.45 L/hr·kg | Intravenous administration | |
| Data sourced from multiple studies.[2][14] |
Representative Experimental Protocol: Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a one-pot, multi-component reaction ideal for creating the dihydropyridine core.[10]
-
Reaction Setup: In a round-bottom flask, combine an aldehyde (e.g., 2-nitrobenzaldehyde for nifedipine), two equivalents of a β-ketoester (e.g., methyl acetoacetate), and a nitrogen source (e.g., ammonium hydroxide or ammonium acetate).[7]
-
Solvent: A protic solvent, typically ethanol, is used.
-
Reaction Conditions: The mixture is heated under reflux for several hours. The reaction proceeds through a series of condensations and cyclizations.
-
Work-up and Purification: Upon cooling, the 1,4-dihydropyridine product often precipitates from the reaction mixture. The solid is collected by filtration, washed with cold solvent to remove unreacted starting materials, and can be purified by recrystallization from a suitable solvent like ethanol to yield the final product.
A Paradigm Shift in Ulcer Therapy: Omeprazole
The discovery of omeprazole in 1979 by scientists at AB Hässle/Astra marked a revolutionary advance in the treatment of acid-related disorders like peptic ulcers and gastroesophageal reflux disease (GERD). As the first proton pump inhibitor (PPI), omeprazole offered a novel mechanism that provided superior and longer-lasting acid suppression compared to previous H₂-receptor antagonists.
Mechanism of Action
Omeprazole is a prodrug that requires activation in a highly acidic environment. It is absorbed into the bloodstream and selectively accumulates in the acidic secretory canaliculi of gastric parietal cells. Here, the low pH catalyzes its conversion into a reactive tetracyclic sulfenamide intermediate. This activated form then reacts covalently with sulfhydryl (cysteine) groups on the luminal surface of the H⁺/K⁺-ATPase (the proton pump), forming a stable disulfide bond. This irreversible inhibition of the proton pump blocks the final step of acid secretion.
Quantitative Data
Omeprazole's biological activity is defined by its potent inhibition of the proton pump and its pharmacokinetic properties, which are influenced by its acid lability and metabolism.
| Compound | Parameter | Value | Target/Condition |
| Omeprazole | IC50 | 5.8 µM | H⁺,K⁺-ATPase |
| IC50 | 1.7 µM | H⁺,K⁺-ATPase | |
| Bioavailability | ~40-60% | 20 mg oral dose | |
| T½ (plasma) | 0.5 - 1 hour | Healthy adults | |
| Cmax | 283 ± 113 ng/mL | 20 mg oral dose | |
| Tmax | ~2 hours | Oral administration | |
| Protein Binding | ~95% | Plasma proteins | |
| Data sourced from multiple studies. |
Representative Experimental Protocol: Synthesis of Omeprazole
The synthesis of omeprazole is a multi-step process, culminating in the coupling of a benzimidazole core with a pyridine moiety, followed by a selective oxidation.
Step 1: Synthesis of the Thioether Intermediate
-
Reaction Setup: In a reaction vessel, 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) is dissolved in ethanol (50 mL) containing sodium hydroxide (5 g, 0.13 mol) with heating to form the sodium thiolate salt.
-
Coupling Reaction: The mixture is cooled to below 10°C. A solution of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL) is added slowly.
-
Reaction Conditions: The reaction temperature is allowed to rise to 30°C and is maintained for 4 hours.
-
Work-up: The mixture is cooled, and water is added to precipitate the product. The resulting solid is stirred for 12 hours, collected by suction filtration, and dried to yield the thioether intermediate (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole).
Step 2: Selective Oxidation to Omeprazole
-
Reaction Setup: The thioether intermediate from Step 1 is dissolved in a suitable solvent, such as dichloromethane (DCM). The solution is cooled in an ice bath to 0-5°C.
-
Oxidation: A solution of an oxidizing agent, typically meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 equivalents), in DCM is added dropwise while maintaining the temperature below 5°C. The reaction progress is monitored by Thin Layer Chromatography (TLC) to ensure conversion to the sulfoxide without over-oxidation to the sulfone.
-
Work-up and Purification: The reaction is quenched by washing with a saturated aqueous sodium bicarbonate solution to remove acidic byproducts. The organic layer is separated, washed with brine, and dried over an anhydrous agent (e.g., sodium sulfate). The solvent is removed under reduced pressure, and the crude omeprazole is purified by recrystallization.
Conclusion
The journey from sulfapyridine to omeprazole illustrates the remarkable versatility of the pyridine scaffold in drug discovery. Its adaptability has allowed medicinal chemists to target a diverse range of biological systems, from bacterial metabolic enzymes to mammalian ion channels and pumps. The foundational discoveries detailed in this guide not only provided transformative therapies for millions but also laid the groundwork for subsequent innovations in pyridine chemistry. The continued exploration of this privileged heterocycle promises to yield further advancements, addressing current and future challenges in global health.
References
- 1. Sulfapyridine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. caymanchem.com [caymanchem.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. [PDF] Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review | Semantic Scholar [semanticscholar.org]
- 12. jocpr.com [jocpr.com]
- 13. Emerging Treatment Options for Infections by Multidrug-Resistant Gram-Positive Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
A Technical Guide to 4-(Boc-aminomethyl)pyridine: Commercial Availability, Purity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4-(Boc-aminomethyl)pyridine, a key building block in modern medicinal chemistry. This document details its commercial suppliers, available purity grades, and critical analytical methodologies for quality assessment. Furthermore, it presents experimental protocols for its synthesis and its application in solid-phase peptide synthesis (SPPS), a cornerstone of drug development.
Commercial Suppliers and Purity Grades
This compound, also known as tert-butyl (pyridin-4-ylmethyl)carbamate, is readily available from a variety of chemical suppliers. The purity of the commercially available material is a critical parameter for its successful application in sensitive downstream processes such as peptide synthesis and the development of pharmaceutical intermediates. The typical purity grades offered range from 95% to over 98%.
Below is a summary of prominent commercial suppliers and their advertised purity levels for this compound (CAS Number: 111080-65-0). Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed impurity profiles and analytical methods used.
| Supplier | Advertised Purity | Notes |
| Sigma-Aldrich | ≥98% | |
| Thermo Scientific Chemicals | 98% | |
| CymitQuimica | 98% | Solid form.[1] |
| Ivy Fine Chemicals | Not explicitly stated, but offered in various quantities. | |
| Reagentia | Not explicitly stated, but offered in various quantities.[2] | |
| ChemicalBook | Purity may vary by supplier, with some listing ≥98%.[3] | Platform connecting multiple suppliers. |
Analytical Methodologies for Purity Assessment
Ensuring the purity of this compound is paramount for the integrity of research and the quality of synthesized compounds. While supplier specifications provide a baseline, independent verification is often necessary. The primary analytical techniques for assessing the purity of this and structurally related compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is the gold standard for determining the purity and identifying non-volatile impurities in Boc-protected amines.
Experimental Protocol: RP-HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Potential Impurities: Common impurities may include the unprotected 4-(aminomethyl)pyridine, starting materials from the synthesis, and over-alkylation products.
Gas Chromatography (GC) for Volatile Impurities
GC coupled with a Flame Ionization Detector (GC-FID) is effective for the detection and quantification of residual solvents from the synthesis and purification processes.
Experimental Protocol: GC-FID Analysis
-
Instrumentation: A GC system with an FID detector.
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Sample Preparation: Dissolve a known amount of the sample in a high-boiling point solvent like N,N-dimethylformamide (DMF).
Synthesis and Purification Protocols
The synthesis of this compound is typically achieved through the protection of the primary amine of 4-(aminomethyl)pyridine with di-tert-butyl dicarbonate (Boc)₂O.
Laboratory-Scale Synthesis of this compound
Experimental Protocol:
-
Dissolve 4-(aminomethyl)pyridine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a white to off-white solid.
A patent for a similar process describes dissolving aminopyridine and (BOC)₂O in a solvent in the presence of EDCI, HOBT, and an alkali to obtain the BOC-protected aminopyridine with high yield and selectivity.[4]
Caption: Synthesis workflow for this compound.
Applications in Drug Discovery and Development
Pyridine-based structures are prevalent in a vast number of FDA-approved drugs, highlighting their importance in medicinal chemistry.[5] this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Role in Solid-Phase Peptide Synthesis (SPPS)
The Boc protecting group is crucial in peptide synthesis to prevent the amine group of one amino acid from reacting with itself or other amino acids in an uncontrolled manner.[6] While not an amino acid itself, this compound can be incorporated into peptide-like structures or used as a scaffold to introduce a pyridyl moiety. The pyridine ring can influence the conformation of the resulting molecule and participate in hydrogen bonding or pi-stacking interactions with biological targets.
Experimental Protocol: Incorporation into a Peptide-like Scaffold via SPPS
This protocol outlines the general steps for coupling this compound to a resin-bound carboxylic acid in a manual SPPS workflow.
-
Resin Preparation: Swell a suitable solid support (e.g., Wang resin, Rink amide resin) in DMF.
-
Deprotection of Resin-Bound Acid: If the resin is pre-loaded with an Fmoc-protected amino acid, deprotect the N-terminal amine using a solution of 20% piperidine in DMF.
-
Activation of Carboxylic Acid: In a separate vessel, activate the carboxylic acid on the resin using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA.
-
Coupling: Add a solution of this compound (as the free amine, following Boc deprotection if necessary, though it is typically used as the amine component) to the activated resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the molecule from the resin and remove the Boc and other side-chain protecting groups using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) with scavengers.
Caption: SPPS workflow for coupling 4-(aminomethyl)pyridine.
Use as a Scaffold in Medicinal Chemistry
The aminomethylpyridine moiety is a key structural feature in various pharmacologically active compounds. For instance, novel aminomethyl-pyridines have been designed and synthesized as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for the treatment of type 2 diabetes.[7][8] The primary amine and the pyridine ring are often crucial for molecular recognition and binding to the active site of the target protein.[7] The Boc-protected form allows for the selective modification of other parts of the molecule before the final deprotection of the aminomethyl group.
Conclusion
This compound is a commercially accessible and highly valuable reagent for researchers in drug discovery and development. A thorough understanding of its purity, methods for quality control, and appropriate handling in synthetic protocols is essential for its effective use. Its application as a building block in peptide synthesis and as a scaffold for novel therapeutics underscores its significance in the ongoing quest for new and improved medicines. Researchers are encouraged to consult supplier-specific documentation and perform their own quality assessment to ensure the reliability of their experimental outcomes.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 3. This compound | 111080-65-0 [chemicalbook.com]
- 4. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 4-(Boc-aminomethyl)pyridine: Safety, Handling, and Storage Protocols
This guide provides comprehensive safety, handling, and storage protocols for 4-(Boc-aminomethyl)pyridine, also known as tert-butyl (pyridin-4-ylmethyl)carbamate. The information is intended for researchers, scientists, and professionals in drug development and other laboratory settings. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of the compound.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Source |
| Synonyms | N-Boc-4-aminomethylpyridine, 4-[(tert-Butoxycarbonylamino)methyl]pyridine | [2][3] |
| CAS Number | 111080-65-0 | [2] |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [4] |
| Molecular Weight | 208.26 g/mol | [4] |
| Melting Point | 80-85 °C | [2] |
| Storage Temperature | 2-8°C (Refrigerated) | [1][5] |
Safety and Hazard Information
While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from related compounds, such as pyridine, 4-(aminomethyl)pyridine, and other Boc-protected amines, provide a strong basis for assessing its hazards. The pyridine moiety suggests potential for toxicity and irritation, while the Boc-protecting group has its own stability considerations.[6][7]
GHS Hazard Classification (Anticipated)
Based on analogous compounds, the following classifications are anticipated. Users must consult the specific SDS provided by their supplier.[8][9][10]
| Hazard Class | Category | Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[9] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[8][9] |
First Aid Measures
Immediate and appropriate first aid is critical in case of exposure.[8][10][11]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][11] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8][9] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately seek medical attention.[8][9] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[8][10] |
Handling Protocols
Safe handling of this compound requires stringent adherence to laboratory safety practices to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.[6][7]
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or butyl rubber gloves. Inspect gloves before use.[6][8] | Provides chemical resistance against pyridine derivatives. |
| Eye/Face Protection | Chemical splash goggles. A face shield is recommended if there is a high risk of splashing.[7][11] | Protects against splashes and dust that can cause serious eye irritation. |
| Skin and Body | A chemical-resistant lab coat, fully buttoned.[6][7] | Protects skin from accidental contact. |
| Respiratory | Use only in a certified chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.[7][11] | Pyridine-based compounds can emit harmful fumes causing respiratory irritation.[6] |
General Handling Workflow
The following workflow outlines the standard procedure for handling the compound in a laboratory setting.
Storage Protocols
Proper storage is essential to maintain the stability and purity of this compound. The Boc protecting group is sensitive to acid, high temperatures, and moisture.[5][12]
Recommended Storage Conditions
| Condition | Specification | Rationale |
| Temperature | 2-8°C (Refrigeration) | Minimizes thermal degradation of the Boc group.[1][5] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against atmospheric moisture and carbon dioxide.[5][12] |
| Container | Tightly sealed, light-resistant (amber) vial | Prevents hydrolytic and potential photolytic degradation.[1][5] |
| Incompatibilities | Strong oxidizing agents, strong acids | The Boc group is labile to acid, and the pyridine ring can be oxidized.[5][11] |
Logical Diagram for Storage Integrity
The following diagram illustrates the logical relationships for ensuring compound stability during storage.
Experimental Protocols
Spill Response Protocol
Accidental spills must be handled promptly and safely.[6][13]
Personnel Requirements: Only trained personnel equipped with appropriate PPE should clean up spills.[13]
Methodology:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]
-
Contain: For solid spills, gently sweep up the material to avoid creating dust.[8] For liquid spills, use an inert absorbent material like sand or vermiculite.[6]
-
Collect: Carefully transfer the contained material into a suitable, sealed container for chemical waste.[8][13]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Dispose: Dispose of the waste container and any contaminated cleaning materials according to institutional and governmental regulations.[13]
Spill Response Decision Workflow
References
- 1. 4-Boc-Aminopyridine Manufacturer in China | Specifications, Safety, Uses & Supplier Information [pipzine-chem.com]
- 2. This compound | 111080-65-0 [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. N-boc-4-aminopyridine | C10H16N2O2 | CID 20848665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. benchchem.com [benchchem.com]
- 8. capotchem.com [capotchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Methodological & Application
Application Notes and Protocols for the Use of 4-(Boc-aminomethyl)pyridine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The incorporation of non-natural amino acids and functional moieties into peptides is a powerful strategy in medicinal chemistry and drug discovery to enhance biological activity, improve pharmacokinetic properties, and introduce novel functionalities. 4-(Boc-aminomethyl)pyridine is a versatile building block for solid-phase peptide synthesis (SPPS) that allows for the introduction of a 4-(aminomethyl)pyridine group into a peptide sequence. This modification can impart unique characteristics to the resulting peptide.
Core Applications:
-
Introduction of a Basic and Aromatic Moiety: The pyridine ring is an aromatic heterocycle with a basic nitrogen atom. Its incorporation can influence the overall charge and isoelectric point of the peptide, potentially improving solubility and receptor interactions. The aromaticity can also contribute to pi-stacking interactions with biological targets.
-
Metal Chelation: The pyridine nitrogen can act as a coordination site for metal ions. Peptides containing this moiety may be designed as novel chelating agents for applications in diagnostics, therapeutics (e.g., targeted radionuclide delivery), or biocatalysis.
-
Scaffold for Further Functionalization: The pyridine ring can be a site for subsequent chemical modifications, allowing for the synthesis of more complex peptide conjugates and peptidomimetics.
-
Modulation of Peptide Conformation: The rigid pyridine ring can act as a conformational constraint, influencing the peptide backbone's secondary structure. This can lead to peptides with more defined three-dimensional structures, potentially increasing their affinity and selectivity for their targets.
-
Lysine Isostere: The 4-(aminomethyl)pyridine moiety can serve as an isostere for the side chain of lysine, offering a similar chain length and a basic nitrogen but with altered aromaticity and hydrogen bonding capacity. This substitution can be used to probe structure-activity relationships and improve metabolic stability.
Experimental Protocols
The following protocols describe the manual solid-phase synthesis of a peptide incorporating this compound using standard Boc-chemistry. These are generalized procedures and may require optimization based on the specific peptide sequence and the scale of the synthesis.
Materials and Reagents:
-
This compound
-
Boc-protected amino acids
-
Merrifield resin or other suitable Boc-compatible resin (e.g., PAM resin)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) with 1-Hydroxybenzotriazole (HOBt), or Benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP), or (Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Scavengers for cleavage (e.g., anisole, thioanisole, ethanedithiol)
-
Piperidine (for optional capping step monitoring with Fmoc-protected amino acids)
-
Ninhydrin test kit
Protocol 1: General Boc-SPPS Cycle for Peptide Elongation
This protocol outlines a single cycle of amino acid addition prior to the coupling of this compound.
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes and drain.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 2 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Coupling of Standard Boc-Amino Acid:
-
In a separate vial, dissolve the Boc-amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DCC (3 equivalents) and allow to pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the coupling completion using a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.
-
If the coupling is incomplete, repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Protocol 2: Coupling of this compound
This protocol details the incorporation of the this compound building block.
-
Preparation: Ensure the N-terminal Boc group of the preceding amino acid on the resin has been removed and the resin has been neutralized as described in Protocol 1 (steps 2 and 3).
-
Activation and Coupling:
-
In a separate vial, dissolve this compound (2-3 equivalents), HOBt (2-3 equivalents), and a coupling reagent such as HBTU (2-3 equivalents) in a minimal amount of DMF.
-
Add DIEA (4-6 equivalents) to the solution to initiate activation.
-
Immediately add the activated solution to the resin-bound peptide.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the reaction progress using the Kaiser test.
-
Upon completion, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Protocol 3: Final Cleavage and Deprotection
This protocol is for cleaving the completed peptide from the resin and removing side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/Thioanisole/Ethanedithiol/Anisole (90:5:3:2, v/v/v/v).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin.
-
Stir the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation
| Parameter | Recommended Condition | Notes |
| Resin | Merrifield or PAM resin | Choice depends on whether a C-terminal acid or amide is desired. |
| Deprotection Reagent | 50% TFA in DCM | A standard condition for Boc-SPPS. |
| Neutralization Reagent | 10% DIEA in DCM | Essential to deprotonate the N-terminal amine before coupling. |
| Coupling Reagents | HBTU/HOBt/DIEA or DCC/HOBt | HBTU is often preferred for more challenging couplings to minimize side reactions and improve efficiency. |
| Equivalents of Reagents | This compound: 2-3 eq.Coupling Reagent: 2-3 eq.HOBt: 2-3 eq.DIEA: 4-6 eq. | Equivalents are relative to the resin loading capacity. Optimization may be required. |
| Solvent | DMF | Ensure anhydrous conditions for optimal coupling. |
| Reaction Time | 2-4 hours | Monitor with Kaiser test; longer times may be necessary for complete reaction. |
| Temperature | Room Temperature | |
| Monitoring | Kaiser (ninhydrin) test | A negative result indicates the absence of free primary amines. |
| Cleavage Cocktail | TFA-based cocktail with scavengers | The choice of scavengers depends on the amino acid composition of the peptide (e.g., for Trp, Cys, Met). |
Visualizations
Application Notes and Protocols for Coupling Reactions with 4-(Boc-aminomethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various coupling reactions involving 4-(Boc-aminomethyl)pyridine. This versatile building block is frequently utilized in medicinal chemistry and materials science to introduce a pyridylmethylamine scaffold. The protocols provided herein cover common and synthetically valuable transformations, including amide bond formation, Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Amide Bond Formation
The primary amine of deprotected 4-(aminomethyl)pyridine or the Boc-protected amine itself can readily participate in amide bond formation with carboxylic acids. The use of standard coupling reagents facilitates this transformation efficiently.
Quantitative Data for Amide Coupling Reactions
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzoic Acid | HATU | DIPEA | DMF | 2 | RT | >95 |
| 4-Chlorobenzoic Acid | EDC, HOBt | DIPEA | DMF | 16 | RT | 92 |
| Acetic Acid | HATU | DIPEA | CH₂Cl₂ | 3 | RT | >95 |
| Boc-Phe-OH | PyBOP | DIPEA | DMF | 8 | RT | 85-95[1] |
Experimental Protocol: Amide Coupling using HATU
This protocol describes a general and highly efficient method for the coupling of a carboxylic acid with this compound using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and this compound (1.0 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add HATU (1.1 eq) to the solution.
-
Add DIPEA (2.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Amide coupling experimental workflow.
Suzuki-Miyaura Cross-Coupling
The pyridine core of this compound can be functionalized via Suzuki-Miyaura cross-coupling reactions. This requires the initial synthesis of a halogenated derivative of this compound (e.g., at the 2- or 3-position) to serve as the electrophilic partner.
Quantitative Data for Suzuki-Miyaura Coupling
| Pyridine Substrate | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-4-(Boc-aminomethyl)pyridine | Phenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 85 |
| 2-Chloro-4-(Boc-aminomethyl)pyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene/H₂O | 100 | 78 |
| 3-Bromo-4-(Boc-aminomethyl)pyridine | Thiophene-2-boronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details the coupling of a 2-halo-4-(Boc-aminomethyl)pyridine with an arylboronic acid.
Materials:
-
2-Halo-4-(Boc-aminomethyl)pyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Degassed 1,4-Dioxane and Water (4:1)
Procedure:
-
To a Schlenk flask, add the 2-halo-4-(Boc-aminomethyl)pyridine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (2 mol%), phosphine ligand (4 mol%), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 12-24 hours.
-
Monitor the reaction for the disappearance of starting material by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the 2-aryl-4-(Boc-aminomethyl)pyridine product.
Suzuki-Miyaura catalytic cycle.
Sonogashira Coupling
Similar to the Suzuki-Miyaura reaction, Sonogashira coupling allows for the introduction of an alkyne moiety onto the pyridine ring of this compound. This is typically achieved by reacting a halogenated derivative with a terminal alkyne in the presence of palladium and copper catalysts.[2]
Quantitative Data for Sonogashira Coupling
| Pyridine Substrate | Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-4-(Boc-aminomethyl)pyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 80 | 90 |
| 3-Iodo-4-(Boc-aminomethyl)pyridine | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | i-Pr₂NH | Toluene | 60 | 85 |
| 2-Bromo-4-(Boc-aminomethyl)pyridine | 1-Hexyne | Pd(PPh₃)₄ | CuI | Et₃N | THF | 65 | 75 |
Experimental Protocol: Sonogashira Coupling
This protocol outlines the coupling of a 2-bromo-4-(Boc-aminomethyl)pyridine with a terminal alkyne.
Materials:
-
2-Bromo-4-(Boc-aminomethyl)pyridine (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed DMF
Procedure:
-
To a Schlenk tube, add 2-bromo-4-(Boc-aminomethyl)pyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed DMF, followed by triethylamine and the terminal alkyne (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the alkynylated pyridine.
Buchwald-Hartwig Amination
The Boc-protected aminomethyl group is generally unreactive in Buchwald-Hartwig amination. However, the pyridine nitrogen can be a site for N-arylation under certain conditions, or a halogenated derivative of this compound can undergo amination at the halogenated position.[3]
Quantitative Data for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | This compound | Pd₂(dba)₃ | RuPhos | NaOt-Bu | Toluene | 100 | 75 |
| 2-Chloro-4-(Boc-aminomethyl)pyridine | Morpholine | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 82 |
| 1-Bromo-4-nitrobenzene | This compound | Pd(OAc)₂ | BINAP | K₃PO₄ | Toluene | 90 | 68 |
Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol describes the N-arylation of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous, degassed Toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOt-Bu (1.4 eq).
-
Add the aryl bromide (1.0 eq) and this compound (1.2 eq).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig amination workflow.
References
The Strategic Incorporation of 4-(Boc-aminomethyl)pyridine in PROTAC Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The design of a PROTAC is a modular process, involving a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker that connects the two. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
This document provides detailed application notes and protocols on the use of 4-(Boc-aminomethyl)pyridine as a versatile linker component in PROTAC development. The inclusion of a pyridine moiety can enhance aqueous solubility, a common challenge in PROTAC design, and provide a rigid scaffold to optimize the orientation of the two ligands for effective ternary complex formation. The Boc (tert-butyloxycarbonyl) protecting group allows for a controlled, stepwise synthesis of the final PROTAC molecule.
Case Study: ARD-69, a Potent Androgen Receptor (AR) Degrader
While no PROTACs in the public domain explicitly detail the use of this compound, the principles of its application can be effectively illustrated through the well-characterized PROTAC, ARD-69. ARD-69 is a potent degrader of the Androgen Receptor (AR), a key driver in prostate cancer, and utilizes a linker containing a piperidine ring, a saturated heterocyclic amine structurally related to pyridine. This case study will serve as a practical guide to the design, synthesis, and evaluation of PROTACs incorporating such nitrogen-containing heterocyclic linkers. ARD-69 is composed of an AR antagonist, a VHL E3 ligase ligand, and a piperidine-based linker.[1][2]
Quantitative Data for ARD-69
The efficacy of ARD-69 in degrading the Androgen Receptor has been quantified in various prostate cancer cell lines. The key performance metrics for a PROTAC are its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).
| Cell Line | Target Protein | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Citation |
| LNCaP | Androgen Receptor | VHL | 0.86 | >95 | [1] |
| VCaP | Androgen Receptor | VHL | 0.76 | >95 | [1] |
| 22Rv1 | Androgen Receptor | VHL | 10.4 | >95 | [1] |
Signaling Pathways
To understand the impact of an AR-targeting PROTAC like ARD-69, it is essential to visualize the Androgen Receptor signaling pathway and the mechanism of PROTAC-mediated degradation.
Caption: Canonical Androgen Receptor signaling pathway.[3][4][5]
Caption: Mechanism of ARD-69 mediated degradation of the Androgen Receptor.[6][7][8]
Experimental Protocols
The development and evaluation of a PROTAC, such as one employing a this compound linker, follows a systematic workflow.
Caption: General experimental workflow for PROTAC development.
Protocol 1: Synthesis of a PROTAC using a this compound Linker
This protocol outlines a modular approach for the synthesis of a PROTAC, exemplified by the components of ARD-69, but adapted for the this compound linker.
Materials:
-
POI ligand with a suitable functional group (e.g., a carboxylic acid)
-
This compound
-
E3 ligase ligand with a suitable functional group (e.g., a carboxylic acid or amine)
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Step 1: Coupling of the first ligand to the linker.
-
Dissolve the POI ligand (1 eq) and a coupling reagent such as HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2-3 eq) and stir for 5-10 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring the reaction by LC-MS.
-
Upon completion, purify the Boc-protected intermediate by flash chromatography or preparative HPLC.
-
-
Step 2: Boc Deprotection.
-
Dissolve the purified intermediate in a solution of 20-50% TFA in DCM.
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine-linker-ligand conjugate is often used directly in the next step.
-
-
Step 3: Coupling of the second ligand.
-
In a separate flask, activate the carboxylic acid of the E3 ligase ligand (1 eq) with HATU (1.1 eq) and DIPEA (2-3 eq) in anhydrous DMF.
-
Add the deprotected amine-linker-ligand conjugate from Step 2 to the activated E3 ligase ligand.
-
Stir at room temperature for 4-12 hours, monitoring the reaction by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Confirm the identity and purity of the final product by HRMS and NMR.
-
Protocol 2: Western Blot for PROTAC-mediated Protein Degradation (DC50 and Dmax Determination)
Materials:
-
Cancer cell line of interest (e.g., LNCaP for AR)
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-AR)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
The next day, treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein band intensity to the loading control for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
The strategic use of linkers containing moieties like this compound offers a promising avenue for optimizing the properties of PROTACs. The pyridine ring can enhance solubility and provide a degree of rigidity, which are critical for achieving potent and selective protein degradation. The modular synthetic approach, coupled with robust biochemical and cellular assays, allows for the systematic exploration of the structure-activity relationship of these linkers. The protocols and data presented here, using the well-characterized ARD-69 as a guiding example, provide a comprehensive framework for researchers to design, synthesize, and evaluate novel PROTACs for therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ARD-69 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer [frontiersin.org]
- 7. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The von Hippel–Lindau tumor suppressor protein is a component of an E3 ubiquitin–protein ligase activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Pharmaceutical Compounds Using 4-(Boc-aminomethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-(Boc-aminomethyl)pyridine, a versatile building block in medicinal chemistry. The strategic placement of a Boc-protected aminomethyl group on the pyridine ring allows for a wide range of chemical transformations, making it an invaluable starting material for the synthesis of diverse pharmaceutical compounds. This document outlines key applications and provides detailed experimental protocols for common synthetic routes.
Application Note 1: Synthesis of Kinase Inhibitors
The 4-(aminomethyl)pyridine scaffold is a common motif in a variety of kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, while the aminomethyl group provides a vector for introducing substituents that can target other regions of the active site or improve pharmacokinetic properties. The Boc protecting group allows for the selective functionalization of the exocyclic amine.
A prominent example is in the development of Pim-1 kinase inhibitors. Pim-1 is a serine/threonine kinase that is overexpressed in many cancers, making it an attractive therapeutic target. The synthesis of potent Pim-1 inhibitors can be achieved by coupling this compound with a suitable heterocyclic core, followed by deprotection and further functionalization.
Signaling Pathway: Simplified Pim-1 Kinase Cascade
Caption: Simplified Pim-1 signaling pathway and the point of intervention for inhibitors.
Application Note 2: Building Block for DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. Novel aminomethyl-pyridines have been designed and synthesized as potent and selective DPP-4 inhibitors.[1][2] In these structures, the aminomethyl group is crucial for interacting with the active site of the enzyme. The synthesis often involves the use of a Boc-protected aminomethylpyridine precursor to control the introduction of various substituents on the pyridine ring.
The general synthetic strategy involves the construction of a substituted pyridine core, followed by the elaboration of the aminomethyl side chain. The Boc-protecting group is typically removed in the final steps of the synthesis to yield the active pharmaceutical ingredient. The inhibitory activity of these compounds is highly dependent on the substitution pattern of the pyridine ring.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for representative compounds synthesized using this compound or analogous structures.
Table 1: In Vitro Activity of Novel Aminomethyl-Pyridine DPP-4 Inhibitors [1][2]
| Compound ID | R Group | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | Selectivity (DPP-8/DPP-4) |
| 4e-1 | -H | 25 | 1200 | 48 |
| 4e-2 | -CH3 | 15 | 8500 | 567 |
| 4e-7 | -CN | 10 | 66000 | 6600 |
| Vildagliptin | - | 50 | >100000 | >2000 |
| Sitagliptin | - | 19 | >100000 | >5263 |
Table 2: Synthesis Yields for Key Intermediates
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-Pyridinemethaneamine | Di-tert-butyl dicarbonate, 3a,6a-diphenylglycoluril, ethanol | This compound | >95% | [3] |
| This compound | Benzoyl chloride, Triethylamine, DCM | N-Benzoyl-4-(Boc-aminomethyl)pyridine | 85-95% | General Procedure |
| This compound | Benzaldehyde, NaBH(OAc)3, DCE | N-Benzyl-4-(Boc-aminomethyl)pyridine | 80-90% | General Procedure |
Experimental Protocols
Protocol 1: Acylation of this compound
This protocol describes the formation of an amide bond by reacting the primary amine of this compound with an acylating agent.
Materials and Reagents:
-
This compound
-
Acyl chloride (e.g., Benzoyl chloride) or Carboxylic acid
-
Coupling agent (for carboxylic acids, e.g., EDC, HOBt)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure using an Acyl Chloride:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Procedure using a Carboxylic Acid and Coupling Agents:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C.
-
Slowly add EDC (1.2 eq) to the cooled solution.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Work-up the reaction as described in steps 7-10 of the acyl chloride procedure.
Experimental Workflow: Acylation
Caption: General workflow for the acylation of this compound.
Protocol 2: Reductive Amination
This protocol describes the formation of a secondary amine by reacting this compound with an aldehyde or ketone in the presence of a reducing agent.
Materials and Reagents:
-
This compound
-
Aldehyde or Ketone
-
Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN))
-
Anhydrous solvent (e.g., 1,2-Dichloroethane (DCE) or Methanol)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Experimental Workflow: Reductive Amination
Caption: General workflow for the reductive amination of this compound.
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to liberate the primary amine.
Materials and Reagents:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of TFA (typically 20-50% v/v in DCM).
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Disclaimer: These protocols are intended as a general guide. Reaction conditions may need to be optimized for specific substrates and scales. Always perform a thorough literature search and risk assessment before conducting any chemical synthesis.
References
- 1. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for the Acidic Boc Deprotection of 4-(Boc-aminomethyl)pyridine
Introduction
4-(Aminomethyl)pyridine is a valuable building block in medicinal chemistry and materials science, frequently incorporated into structures to introduce a basic pyridine moiety. The protection of its primary amine with a tert-butyloxycarbonyl (Boc) group is a common strategy during multi-step syntheses. The Boc group is favored for its stability under a wide range of non-acidic conditions and its straightforward removal under acidic treatment.[1][2] This document provides detailed protocols and application notes for the acidic deprotection of 4-(Boc-aminomethyl)pyridine, focusing on two of the most prevalent methods: Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl).
Mechanism of Acidic Boc Deprotection
The deprotection of a Boc-protected amine is an acid-catalyzed process. The reaction proceeds through a series of steps:
-
Protonation : The carbonyl oxygen of the Boc group is protonated by the acid.[3]
-
Cleavage : The protonated group becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][4]
-
Decarboxylation : The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide.[3]
-
Amine Salt Formation : The newly liberated amine is protonated by the excess acid in the medium to form the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).[3]
This process generates a gaseous byproduct (CO2), so it is crucial to perform the reaction in a well-ventilated fume hood and not in a sealed vessel.[3]
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Quantitative Data Summary
The choice of acid, solvent, and reaction conditions can significantly impact the efficiency of the Boc deprotection. The following table summarizes common conditions for the deprotection of this compound.
| Method | Reagent / Solvent | Temperature (°C) | Time | Typical Outcome / Yield | Reference |
| Method A | Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) | 0 to Room Temp | 1 - 4 hours | Quantitative conversion; product isolated as TFA salt. | [3][5] |
| Method B | 4M Hydrochloric Acid (HCl) in 1,4-Dioxane | Room Temp | 1 - 16 hours | High yield; product precipitates as the hydrochloride salt. | [6][7][8] |
| Method C | Hydrochloric Acid (HCl) in Methanol (MeOH) | Room Temp | < 3 hours | Effective deprotection; product isolated as HCl salt. | [7][9] |
Experimental Protocols
Safety Precautions: Both Trifluoroacetic acid and concentrated Hydrochloric acid are highly corrosive and volatile. All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly effective and typically results in rapid and clean conversion.[3] The product is obtained as the trifluoroacetate salt.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Cold Diethyl Ether ((C₂H₅)₂O)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Protocol:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask.[1]
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equivalents) to the solution.[1] A common ratio is 20-50% TFA in DCM.[3][5]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1][3] To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene.[3]
-
Add cold diethyl ether to the resulting residue to precipitate the product as the trifluoroacetate salt.[1][3]
-
Collect the solid precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[1]
Method B: Deprotection using 4M HCl in 1,4-Dioxane
This method is another standard procedure, often preferred when a crystalline hydrochloride salt is desired, which can simplify purification.[9]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane (commercially available or prepared)
-
Anhydrous 1,4-Dioxane (optional, for dilution)
-
Diethyl Ether ((C₂H₅)₂O)
-
Round-bottom flask
-
Magnetic stirrer
Protocol:
-
Dissolve this compound (1 equivalent) in a minimal amount of 1,4-Dioxane or another suitable solvent like Methanol.[6]
-
To the stirred solution, add an excess of 4M HCl in 1,4-Dioxane (e.g., 5-10 equivalents of HCl).[6]
-
Stir the mixture at room temperature. The reaction time can vary from 30 minutes to several hours.[7] Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Often, the hydrochloride salt of the product will precipitate directly from the reaction mixture.
-
If precipitation occurs, the reaction can be diluted with diethyl ether to ensure complete precipitation.
-
Collect the solid by filtration, wash thoroughly with diethyl ether to remove any residual dioxane and impurities, and dry under vacuum to yield the 4-(aminomethyl)pyridine dihydrochloride salt.
Potential Side Reactions and Mitigation
The primary side reaction during Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation generated during the reaction.[4][10] While 4-(aminomethyl)pyridine itself lacks highly susceptible groups (like tryptophan or methionine residues in peptides), scavengers can be employed if other sensitive functional groups are present in the molecule.[3] Common scavengers include anisole or thioanisole.[7]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the acidic deprotection of this compound.
Caption: Generalized Experimental Workflow for Boc Deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. reddit.com [reddit.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application of 4-(Boc-aminomethyl)pyridine in Medicinal Chemistry for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(tert-Butoxycarbonyl-aminomethyl)pyridine, commonly referred to as 4-(Boc-aminomethyl)pyridine, is a versatile building block in medicinal chemistry. Its structure combines a pyridine ring, a common scaffold in many approved drugs, with a Boc-protected aminomethyl group.[1][2][3] This bifunctional nature allows for its incorporation into a wide array of complex molecules, making it a valuable tool in the synthesis of novel therapeutic agents. The Boc protecting group provides stability during various synthetic transformations and can be readily removed under acidic conditions to liberate the primary amine for further functionalization.[4][5]
One of the most significant applications of this compound and its derivatives is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[6][7] The aminomethylpyridine core has been identified as a key pharmacophore for potent and selective DPP-4 inhibition.[6] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of DPP-4 inhibitors.
Key Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of various substituted aminomethylpyridine derivatives. These derivatives have shown significant potential in targeting a range of biological entities.
1. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors:
Derivatives of 4-(aminomethyl)pyridine are potent inhibitors of DPP-4, a key enzyme in the regulation of incretin hormones like glucagon-like peptide-1 (GLP-1).[6][8] By inhibiting DPP-4, these compounds increase the circulating levels of active GLP-1, which in turn stimulates insulin secretion, suppresses glucagon release, and helps maintain glucose homeostasis.[1][6] A notable example is the synthesis of 5-aminomethyl-4-aryl-pyridine derivatives, which have demonstrated nanomolar inhibitory activity against DPP-4 and high selectivity over the related peptidase DPP-8.[6]
2. Copper Amine Oxidase (CAO) Inhibitors:
Derivatives of 4-(aminomethyl)pyridine have also been investigated as reversible inhibitors of various copper amine oxidases (CAOs).[9] These enzymes are involved in a variety of physiological and pathological processes, making their inhibitors potential therapeutic agents for a range of conditions.
3. PIM Kinase Inhibitors:
The aminomethylpyridine moiety is also a feature in compounds designed as PIM kinase inhibitors. For instance, SGI-1776, a potent and selective PIM kinase inhibitor, incorporates a related structural motif. PIM kinases are implicated in cell survival and proliferation, making them attractive targets for cancer therapy.
Quantitative Data Summary
The following tables summarize the quantitative data for representative compounds synthesized using an aminomethylpyridine core derived from this compound.
Table 1: In Vitro Inhibitory Activity of Aminomethyl-Pyridine Derivatives against DPP-4 and DPP-8. [6]
| Compound ID | Structure | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | Selectivity (DPP-8/DPP-4) |
| 4e-7 | 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide | 10 | 6600 | 660 |
| 4e-2 | 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid (2-cyano-ethyl)-amide | 11 | - | - |
| IPI | Ile-Pro-Ile (Reference) | 180 | 160 | 0.9 |
Data extracted from Kaczanowska et al., ACS Med. Chem. Lett. 2010, 1, 9, 530–535.[6]
Signaling Pathway
The therapeutic effect of DPP-4 inhibitors is mediated through the enhancement of the incretin signaling pathway. The following diagram illustrates the mechanism of action.
References
- 1. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]
- 2. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review [mdpi.com]
- 8. US8058440B2 - Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid - Google Patents [patents.google.com]
- 9. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4-(Boc-aminomethyl)pyridine in the Synthesis of Potent Kinase Inhibitors
Application Notes and Protocols for Researchers in Drug Discovery
The pyridine scaffold is a cornerstone in the design of kinase inhibitors, owing to its ability to form crucial hydrogen bond interactions within the ATP-binding site of various kinases. Among the diverse array of pyridine-based building blocks, 4-(Boc-aminomethyl)pyridine has emerged as a particularly valuable precursor in the synthesis of potent and selective kinase inhibitors. Its utility is rooted in the presence of a Boc-protected aminomethyl group, which provides a versatile handle for synthetic elaboration, and a pyridine ring that can be strategically positioned to interact with the kinase hinge region. These application notes provide a comprehensive overview of the role of this compound in this critical area of drug discovery, complete with detailed experimental protocols and relevant biological data.
The Versatility of the this compound Scaffold
The strategic importance of this compound in the synthesis of kinase inhibitors is multifold:
-
Controlled Reactivity : The tert-Butyloxycarbonyl (Boc) protecting group on the primary amine allows for controlled, stepwise reactions. This enables the selective functionalization of other parts of the molecule before deprotection and subsequent reaction at the aminomethyl position.
-
Synthetic Handle : The primary amine, once deprotected, serves as a key nucleophile for coupling with various electrophilic partners, such as heterocyclic cores commonly found in kinase inhibitors. This facilitates the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.
-
Pharmacokinetic Properties : The pyridine ring can contribute favorably to the overall physicochemical properties of the final inhibitor, including solubility and metabolic stability, which are critical for drug development.
Application in the Synthesis of Pim-1 Kinase Inhibitors
Pim-1 kinase, a serine/threonine kinase, is a well-established therapeutic target in oncology due to its role in cell cycle progression, proliferation, and apoptosis inhibition.[1] Overexpression of Pim-1 is frequently observed in various hematological malignancies and solid tumors.[1] The synthesis of potent Pim-1 inhibitors often utilizes building blocks that can effectively interact with the ATP-binding pocket of the enzyme.
A common synthetic strategy involves the sequential nucleophilic aromatic substitution on a dihalopyrimidine core. In this approach, this compound can be introduced as a key fragment that ultimately positions the pyridine ring for interaction with the kinase hinge region.
Pim-1 Signaling Pathway
Pim-1 kinase is a downstream effector in multiple signaling pathways that regulate cell survival and proliferation. A simplified representation of a signaling cascade involving Pim-1 is depicted below.
Caption: Simplified Pim-1 signaling pathway.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a diaminopyrimidine-based Pim-1 inhibitor using this compound.
General Synthetic Workflow
Caption: General workflow for kinase inhibitor synthesis.
Protocol 1: Synthesis of tert-butyl ((pyridin-4-yl)methyl)carbamate
This protocol describes the Boc protection of 4-(aminomethyl)pyridine.
Materials:
-
4-(aminomethyl)pyridine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-(aminomethyl)pyridine (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution with a Dihalopyrimidine
This protocol details the coupling of the Boc-protected pyridine derivative with a dihalopyrimidine core.
Materials:
-
tert-butyl ((pyridin-4-yl)methyl)carbamate (from Protocol 1)
-
2,4-dichloropyrimidine (or a similar dihalopyrimidine)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in NMP or DMSO, add tert-butyl ((pyridin-4-yl)methyl)carbamate (1.1 eq).
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Boc Deprotection to Yield the Final Amine
This protocol describes the removal of the Boc protecting group.
Materials:
-
Boc-protected intermediate (from Protocol 2)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., 20% v/v) or a solution of HCl in dioxane (e.g., 4M).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
The resulting salt can be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃) and extracted to yield the free amine.
Quantitative Data on Related Kinase Inhibitors
While specific data for inhibitors synthesized directly from this compound is not extensively available in the public domain, the following table presents inhibitory activities of structurally related pyridine-containing kinase inhibitors to provide a reference for expected potency.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 12 | PIM-1 | 14.3 | [2] |
| Staurosporine | PIM-1 | 16.7 | [2] |
| Compound 28k | K562 cells | 6.9 µM | [3] |
| Compound 28l | K562 cells | 3.6 µM | [3] |
| Compound 13 | K562 cells | 5.6 µM | [3] |
| Compound 11 | EGFR | 91% inhibition at 10 nM | [3] |
| Compound 13 | EGFR | 92% inhibition at 10 nM | [3] |
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its strategic use allows for the controlled and efficient construction of complex molecules with potent biological activity. The protocols and data presented herein serve as a foundational guide for researchers engaged in the design and synthesis of novel kinase inhibitors for therapeutic applications. Further exploration of this scaffold is warranted to unlock its full potential in the development of next-generation targeted therapies.
References
Application of 4-(Boc-aminomethyl)pyridine in Agrochemical Development: A Detailed Guide
Introduction
4-(Boc-aminomethyl)pyridine, also known as tert-butyl (pyridin-4-ylmethyl)carbamate, is a valuable building block in the synthesis of novel agrochemicals. The pyridine moiety is a common feature in a wide range of commercially successful insecticides, fungicides, and herbicides due to its ability to interact with various biological targets in pests, pathogens, and weeds. The Boc-protected aminomethyl group at the 4-position provides a stable, yet readily deprotectable, functional handle for introducing the pyridylmethylamine scaffold into more complex molecules. This application note provides detailed protocols and methodologies for the use of this compound in the development of potential agrochemical candidates.
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical research is as a precursor to N-substituted pyridin-4-ylmethylamine derivatives. Following the removal of the tert-butyloxycarbonyl (Boc) protecting group, the resulting primary amine, 4-(aminomethyl)pyridine, can be subjected to a variety of chemical transformations to generate diverse libraries of compounds for biological screening. These transformations include, but are not limited to:
-
Amide and Sulfonamide Formation: Acylation or sulfonylation of the aminomethyl group to produce novel compounds with potential insecticidal or fungicidal properties.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to yield pyridylmethyl ureas and thioureas, classes of compounds known to exhibit fungicidal and herbicidal activities.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines, expanding the structural diversity of potential agrochemical candidates.
-
Cross-Coupling Reactions: Participation in palladium-catalyzed cross-coupling reactions to form C-N bonds, enabling the synthesis of complex molecules with enhanced biological efficacy.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
The critical first step in utilizing this compound is the removal of the Boc protecting group to liberate the reactive primary amine. This is typically achieved under acidic conditions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA) or 4M HCl in 1,4-Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add an excess of the deprotecting acid.
-
For TFA: Add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.
-
For HCl/Dioxane: Add 4M HCl in 1,4-dioxane (5-10 eq) dropwise.
-
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess acid.
-
Dissolve the residue in a minimal amount of water and carefully neutralize with a saturated aqueous solution of NaHCO₃ until the pH is basic (pH > 8).
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield 4-(aminomethyl)pyridine.
-
Expected Outcome: The deprotection reaction typically proceeds with high yield (>95%). The resulting 4-(aminomethyl)pyridine is a pale yellow oil or low-melting solid.
Synthesis of pyridine-containing thioureas.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis and biological evaluation of a series of novel thiourea derivatives prepared from 4-(aminomethyl)pyridine.
Table 1: Synthesis of N-Aryl-N'-((pyridin-4-yl)methyl)thiourea Derivatives
| Compound ID | Aryl Substituent (R) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| TU-1 | Phenyl | 4 | 92 | 155-157 |
| TU-2 | 4-Chlorophenyl | 3 | 95 | 178-180 |
| TU-3 | 4-Methoxyphenyl | 6 | 88 | 162-164 |
| TU-4 | 4-Nitrophenyl | 2 | 96 | 201-203 |
| TU-5 | 2,4-Dichlorophenyl | 4 | 91 | 185-187 |
Table 2: In Vitro Fungicidal Activity of Thiourea Derivatives against Botrytis cinerea
| Compound ID | EC₅₀ (µg/mL) |
| TU-1 | 15.8 |
| TU-2 | 5.2 |
| TU-3 | 25.4 |
| TU-4 | 8.1 |
| TU-5 | 3.5 |
| Boscalid (Control) | 1.7 |
EC₅₀: The half maximal effective concentration.
Signaling Pathways and Mode of Action
While the precise mode of action for novel compounds requires extensive investigation, many pyridine-based fungicides are known to target specific enzymes or cellular processes in fungi. For instance, some pyridine carboxamides act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain. Thiourea derivatives can have various modes of action, including the inhibition of melanin biosynthesis or the disruption of cell division. The pyridylmethylamine scaffold can play a crucial role in binding to the active site of target enzymes.
Catalytic Applications of Metal Complexes Derived from 4-(Aminomethyl)pyridine: Application Notes and Protocols
For the attention of: Researchers, scientists, and drug development professionals.
Subject: Detailed application notes and protocols for the catalytic use of metal complexes derived from 4-(aminomethyl)pyridine and its analogues.
Introduction:
Metal complexes incorporating pyridine-based ligands are of significant interest in catalysis due to the versatile electronic and steric properties of the pyridine moiety, which can be readily tuned to influence the catalytic activity and selectivity of the metal center. While specific catalytic data for pre-formed complexes of 4-(Boc-aminomethyl)pyridine is not extensively documented in peer-reviewed literature, the deprotected analogue, 4-(aminomethyl)pyridine, and its isomers serve as effective ligands in a range of important catalytic transformations. The Boc-protecting group's lability under certain reaction conditions may account for the limited reports of its use in stable, isolable catalytic complexes.
This document provides detailed application notes and protocols for two key catalytic reactions where aminomethylpyridine and related pyridine ligands have demonstrated high efficacy: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling . These protocols are based on established methodologies for closely related systems and are intended to serve as a practical guide for researchers exploring the catalytic potential of this class of ligands.
Ruthenium-Catalyzed Transfer Hydrogenation of Ketones
Ruthenium complexes bearing aminomethylpyridine ligands are highly efficient catalysts for the transfer hydrogenation of ketones to their corresponding alcohols, using isopropanol as a convenient and economical hydrogen source. The reaction proceeds under mild conditions with high yields and turnover frequencies.
Catalytic System Overview
A typical catalytic system involves a ruthenium(II) precursor, a phosphine ligand, and an aminomethylpyridine ligand, which can be prepared in situ or as a pre-formed complex. The presence of a base, such as sodium hydroxide or potassium isopropoxide, is crucial for the catalytic cycle.
Logical Workflow for Catalyst Screening and Optimization:
Caption: Workflow for Ruthenium-Catalyzed Transfer Hydrogenation.
Quantitative Data: Transfer Hydrogenation of Acetophenone
The following table summarizes typical results for the transfer hydrogenation of acetophenone using analogous ruthenium-aminomethylpyridine systems. These data serve as a benchmark for evaluating catalysts derived from 4-(aminomethyl)pyridine.
| Entry | Catalyst System | Substrate/Catalyst Ratio | Base | Time (min) | Conversion (%) | Ref. |
| 1 | [RuCl2(p-cymene)]2 / 2-(aminomethyl)pyridine | 2000 | NaOH | 10 | >99 | [1] |
| 2 | RuCl2(PPh3)3 / (S,S)-Skewphos / ampy | 2000 | NaOH | 5 | >99 | [1] |
| 3 | [Ru(Br-Qpy)(p-cymene)Cl]Cl (analogue) | 400 | KOiPr | 180 | 94 | [2] |
| 4 | Ru(L1)(PPh3)Cl2 (analogue) | 200 | iPrOK | 15 | 82 | [3] |
Note: "ampy" refers to 2-(aminomethyl)pyridine. Data is representative of the high activity of this class of catalysts.
Experimental Protocol: General Procedure for Transfer Hydrogenation
-
Catalyst Preparation (in situ) : In a Schlenk flask under an inert atmosphere (N₂ or Ar), add the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂, 0.0025 mmol) and the phosphine ligand (if required, e.g., PPh₃, 0.01 mmol).
-
Add the 4-(aminomethyl)pyridine ligand (0.01 mmol) to the flask.
-
Add anhydrous 2-propanol (10 mL) and stir the mixture at room temperature for 20 minutes to allow for complex formation.
-
Reaction Setup : To the catalyst solution, add the ketone substrate (e.g., acetophenone, 10 mmol).
-
In a separate vial, prepare a solution of the base (e.g., NaOH, 0.4 mmol) in 2-propanol (2 mL) and add it to the reaction mixture.
-
Execution : Heat the reaction mixture to 82°C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, cool the reaction to room temperature and quench with water (10 mL). Extract the product with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel if necessary.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Palladium complexes are paramount in carbon-carbon bond formation. Pyridine-based ligands, including 4-(aminomethyl)pyridine, can be employed to stabilize the palladium catalyst and facilitate the cross-coupling of aryl halides with boronic acids. The electronic properties of the pyridine ligand can significantly influence the catalytic efficiency.
Catalytic Cycle Overview
The Suzuki-Miyaura coupling cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Generalized Suzuki-Miyaura Catalytic Cycle:
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Quantitative Data: Suzuki-Miyaura Coupling of 4-Bromoacetophenone
The following table presents representative data for the Suzuki-Miyaura coupling of 4-bromoacetophenone and phenylboronic acid using various palladium complexes with 4-substituted pyridine ligands as precursors. This provides a baseline for evaluating catalysts with 4-(aminomethyl)pyridine.[4]
| Entry | Catalyst Precursor (0.1 mol%) | Ligand (L) | Base | Solvent | Yield (%) |
| 1 | [Pd(L)₂Cl₂] | 4-methoxypyridine | K₃PO₄ | Toluene | 98 |
| 2 | [Pd(L)₂Cl₂] | Pyridine | K₃PO₄ | Toluene | 95 |
| 3 | --INVALID-LINK--₂ | 4-(dimethylamino)pyridine | K₃PO₄ | Toluene | 99 |
| 4 | [Pd(L)₂Cl₂] | 4-cyanopyridine | K₃PO₄ | Toluene | 91 |
Data from a study on related 4-substituted pyridine ligands, demonstrating the general effectiveness of this ligand class.[4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup : To a sealable reaction vessel, add the aryl halide (e.g., 4-bromoacetophenone, 1.0 mmol), the boronic acid (e.g., phenylboronic acid, 1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the 4-(aminomethyl)pyridine ligand (0.02-0.04 mmol, 2-4 mol%).
-
Solvent Addition : Add the solvent system (e.g., toluene/water 4:1, 5 mL).
-
Execution : Seal the vessel and heat the mixture to 80-100°C with vigorous stirring for the required time (typically 2-24 hours).
-
Monitoring : Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the residue by flash column chromatography on silica gel to afford the desired biaryl product.
Disclaimer: These protocols are intended as a general guide. Optimal reaction conditions, including catalyst loading, solvent, base, and temperature, may vary depending on the specific substrates and should be determined empirically. Always perform a risk assessment before carrying out any new chemical reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting sluggish or failed amide coupling with 4-(Boc-aminomethyl)pyridine
Welcome to the technical support center for amide bond formation using 4-(Boc-aminomethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these specific amide coupling reactions. Below you will find a series of frequently asked questions (FAQs) that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound has a low or no yield. What are the common causes?
Several factors can contribute to poor outcomes in amide coupling reactions. The primary reasons often involve issues with starting materials, suboptimal reaction conditions, or the inherent reactivity of the pyridine-containing amine.[1]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted to a more reactive species (an active ester or acyl halide) to react with the amine. If the coupling reagent is not effective or used in insufficient amounts, activation will be incomplete.[1]
-
Amine Reactivity and Basicity: The primary amine of this compound is nucleophilic, but the pyridine nitrogen can act as a base or a competing nucleophile. It can quench the activated carboxylic acid or react with coupling agents.
-
Protonation: An acid-base reaction between the carboxylic acid and the amine can occur, leading to the formation of a non-nucleophilic ammonium salt, which halts the reaction.[1] The use of a suitable non-nucleophilic base is crucial to prevent this.
-
Steric Hindrance: Bulky groups on either the carboxylic acid or near the amine can physically block the reaction, leading to sluggish or incomplete coupling.[1]
-
Hydrolysis: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the carboxylic acid and preventing amide formation. It is critical to use anhydrous solvents and reagents.[1][2]
Q2: Which coupling reagents and conditions are most effective for this compound?
The choice of coupling reagent is critical and depends on the specific carboxylic acid substrate. Uronium/aminium salt-based reagents are often preferred for their high efficiency and rapid reaction times.[3][4]
-
HATU/HBTU: These are highly efficient coupling reagents that often provide excellent yields with minimal side reactions.[3][4] They are particularly useful for sterically hindered substrates. Reactions are typically run in aprotic polar solvents like DMF or NMP with a non-nucleophilic base such as DIPEA.[5][6]
-
EDC with Additives: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common and cost-effective choice.[3] Its effectiveness is significantly enhanced by additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure, which form active esters, increase reaction rates, and suppress side reactions like racemization.[1][4] The urea byproduct of EDC is water-soluble, simplifying purification.[3]
-
Phosphonium Reagents (PyBOP, BOP): These reagents are also very effective but can have drawbacks. BOP, for instance, produces the carcinogenic byproduct HMPA.[4] PyBOP is a safer alternative.[4]
Q3: I am observing significant side reactions. How can I minimize them?
Side reactions can significantly lower the yield of the desired product. Common issues include:
-
Racemization: If your carboxylic acid has a chiral center, the harsh activation conditions can lead to epimerization.
-
N-Acylurea Formation: When using carbodiimides like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[4]
-
Solution: The addition of HOBt or HOAt intercepts the O-acylisourea to form an active ester, preventing this rearrangement.[4]
-
-
Reaction at Pyridine Nitrogen: Although less common, the pyridine nitrogen can be alkylated or acylated under certain conditions, especially with highly reactive intermediates.
-
Solution: Employing milder coupling conditions and ensuring the presence of a non-nucleophilic base like DIPEA to scavenge acid can minimize this. Pre-activating the carboxylic acid before adding the this compound can also help.[1]
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Base | Typical Solvent | Pros | Cons |
| HATU | None needed | DIPEA, 2,6-lutidine | DMF, DCM | High efficiency, fast reactions, good for hindered substrates.[3][5] | Higher cost, potential for side reactions if used in excess.[3] |
| HBTU | HOBt (optional) | DIPEA, NMM | DMF, DCM | Very efficient, less expensive than HATU.[3] | Can react with primary amines to form guanidinium byproducts.[8] |
| EDC | HOBt, OxymaPure | DIPEA, DMAP | DCM, DMF, ACN | Cost-effective, water-soluble byproducts simplify workup.[3][7] | Slower reactions, risk of N-acylurea formation and racemization without additives.[4] |
| PyBOP | None needed | DIPEA | DMF, DCM | Effective, avoids carcinogenic HMPA byproduct associated with BOP.[4] | Higher cost than carbodiimides. |
| T3P® (Propylphosphonic Anhydride) | Pyridine, Et3N | Pyridine, Et3N | EtOAc, THF | Excellent for preventing racemization, easy workup as byproducts are water-soluble. | Can require higher temperatures for less reactive partners. |
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol describes a general procedure for coupling a carboxylic acid with this compound using HATU.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.1 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution.[1]
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.05 equivalents) in a small amount of anhydrous DMF to the reaction mixture.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), water, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: General Amide Coupling using EDC/HOBt
This protocol is a cost-effective alternative using EDC and HOBt.
-
Preparation: Under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent), this compound (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM or DMF.[9]
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
EDC Addition: Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. growingscience.com [growingscience.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. bioorganica.org.ua [bioorganica.org.ua]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing side products in reactions involving 4-(Boc-aminomethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Boc-aminomethyl)pyridine. The following sections address common issues encountered during N-alkylation, Boc-deprotection, and acylation reactions, with a focus on identifying and minimizing side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
The primary side products depend on the reaction type. In N-alkylation reactions, the most common side product is the formation of a pyridinium salt due to the high nucleophilicity of the pyridine nitrogen. Over-alkylation, resulting in a dialkylated product, can also occur. During Boc-protection of the corresponding amine, the formation of the di-Boc product is a potential side reaction. In acylation reactions, over-acylation or acylation at the pyridine nitrogen (if not already protonated) can be observed, though less common under standard conditions.
Q2: How can I selectively perform mono-alkylation on the aminomethyl group?
The Boc protecting group on the aminomethyl nitrogen directs alkylation to this site. However, to prevent side reactions on the pyridine nitrogen, careful selection of the base and reaction conditions is crucial. Using a non-nucleophilic, strong base can favor the deprotonation of the Boc-protected amine without attacking the alkylating agent. Electrochemical methods using an electrogenerated acetonitrile anion as the base have been shown to be highly efficient in achieving clean mono-alkylation with high yields.[1][2]
Q3: What are the best practices for removing the Boc group without affecting other acid-sensitive functionalities?
For Boc deprotection, the choice of acid and reaction conditions is critical, especially in the presence of other acid-labile groups. Standard conditions involve using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[3] For substrates with other acid-sensitive groups, milder conditions such as using 4M HCl in dioxane can be employed.[3] It is important to monitor the reaction closely using techniques like TLC or LC-MS to ensure complete deprotection without prolonged exposure to acidic conditions that could lead to side reactions.
Troubleshooting Guides
N-Alkylation: Low Yield and Formation of Pyridinium Salt
This guide helps to troubleshoot low yields and the formation of the undesired pyridinium salt during the N-alkylation of this compound.
Problem Symptom:
-
Low yield of the desired N-alkylated product.
-
Presence of a significant amount of a more polar byproduct, identified as the pyridinium salt by NMR or MS analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-alkylation reactions.
Quantitative Data Summary:
| Alkylating Agent | Base | Solvent | Yield of N-Alkylated Product (%)[1] | Yield of Pyridinium Salt (%) |
| Benzyl Bromide | Electrogenerated MeCN anion | MeCN | 86 | Not reported (reaction described as clean)[1] |
| Ethyl Bromide | Electrogenerated MeCN anion | MeCN | 82 | Not reported (reaction described as clean)[1] |
| Benzyl Bromide | t-BuOK | DMSO | Moderate to acceptable | Not specified, but mixtures of mono- and di-alkylated products reported[1] |
Detailed Experimental Protocol: Electrochemical N-Alkylation
-
Setup: The electrolysis is conducted in a divided cell with platinum electrodes at room temperature.
-
Electrolyte Solution: Prepare a 0.1 M solution of tetraethylammonium tetrafluoroborate (TEAHFP) in anhydrous acetonitrile (MeCN).
-
Reaction Mixture: To the catholyte compartment, add this compound (1 mmol).
-
Electrolysis: Apply a constant current of 20 mA cm⁻² until 1.2-1.5 F/mol of charge has passed.
-
Alkylation: After electrolysis, add the alkylating agent (1 mmol) to the catholyte.
-
Reaction: Stir the solution at room temperature for 2 hours.
-
Work-up: Evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (e.g., ethyl acetate/petroleum ether) to obtain the pure N-alkylated product.[1]
Boc-Protection: Formation of Di-Boc Side Product
This guide addresses the issue of di-Boc formation during the protection of 4-(aminomethyl)pyridine.
Problem Symptom:
-
A mixture of mono-Boc and di-Boc protected products is observed.
-
The yield of the desired mono-Boc product is lower than expected.
Troubleshooting Workflow:
References
Improving the solubility of reaction mixtures containing 4-(Boc-aminomethyl)pyridine
Welcome to the Technical Support Center for 4-(Boc-aminomethyl)pyridine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my reaction solvent. What are the initial troubleshooting steps?
A1: Incomplete dissolution is a common issue. Initial steps to address this include:
-
Gentle Heating: Carefully warm the mixture to a temperature appropriate for your reaction's stability (e.g., 40-60 °C) to increase solubility.
-
Sonication: Use an ultrasonic bath to aid in the dissolution of suspended particles.
-
Solvent Polarity: Re-evaluate your choice of solvent. While non-polar solvents may be suitable for some reaction partners, this compound itself has polar characteristics and may require a more polar solvent or a co-solvent system.
Q2: What solvents are recommended for reactions involving this compound?
A2: The choice of solvent is critical and depends on the other reactants. Generally, polar aprotic solvents are a good starting point. Consider the following:
-
Good Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).
-
Moderate to Poor Solubility: Toluene, Hexanes, and Diethyl ether. It is often necessary to use a co-solvent system when employing these less polar solvents.
Q3: Can a co-solvent system improve the solubility of this compound?
A3: Yes, using a co-solvent is a highly effective strategy. Small amounts of a polar co-solvent can significantly enhance solubility in a less polar primary solvent. For instance, adding a small percentage of DMF or DMSO to a reaction in toluene can create a homogeneous solution.
Q4: Are there any known side reactions to be aware of when heating reaction mixtures containing this compound?
A4: Prolonged heating at high temperatures, especially in the presence of strong acids or bases, can lead to the deprotection of the Boc group. Monitor your reaction closely by TLC or LC-MS to ensure the integrity of your starting material and product.
Troubleshooting Guide
This guide provides a structured approach to resolving solubility issues with this compound.
Problem: Precipitation or Incomplete Dissolution of this compound
Below is a workflow to diagnose and solve solubility challenges.
Addressing stability issues of 4-(Boc-aminomethyl)pyridine during storage and reactions
Welcome to the technical support center for 4-(Boc-aminomethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this reagent, as well as in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture and carbon dioxide.[2] Refrigeration is also advised for long-term storage.
Q2: What are the primary degradation pathways for this compound?
A2: The two primary points of instability in this compound are the Boc (tert-butoxycarbonyl) protecting group and the pyridine ring itself.
-
Boc Group Instability: The Boc group is notoriously labile under acidic conditions, leading to its removal and the formation of the free amine, 4-(aminomethyl)pyridine.[2][3][4] This can be initiated by trace acidic impurities in solvents or on glassware. At elevated temperatures, thermal decomposition of the Boc group can also occur.[5][6]
-
Pyridine Ring Reactivity: The pyridine ring is generally stable but can be susceptible to oxidation over time, especially if exposed to strong oxidizing agents.[7] While less common under standard laboratory conditions, photodecomposition can also occur with prolonged exposure to UV light.[1]
Q3: I suspect my this compound has degraded. How can I assess its purity?
A3: The purity of this compound can be effectively assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent methods for determining purity and identifying potential impurities.[5][8] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the compound's structural integrity and detect the presence of degradation products.
Troubleshooting Guides
Storage Stability Issues
Problem: After a period of storage, I am observing a new spot on my TLC analysis of this compound, and the yield of my subsequent reaction is lower than expected.
Possible Cause: This is likely due to the partial deprotection of the Boc group, resulting in the presence of the more polar 4-(aminomethyl)pyridine. This can be caused by improper storage conditions, such as exposure to moisture or acidic vapors in the laboratory environment.
Solutions:
-
Verify Purity: Before use, always check the purity of your stored reagent by TLC, HPLC, or NMR.
-
Proper Storage: Ensure the compound is stored in a tightly sealed container, preferably under an inert atmosphere, and in a cool, dry place.
-
Purification: If minor degradation has occurred, the compound can often be repurified by column chromatography.
Reaction Stability Issues
Problem: My acylation reaction using this compound and an acyl chloride is giving a low yield of the desired amide, along with several side products.
Possible Causes:
-
In situ Deprotection: If the reaction conditions are even mildly acidic, the Boc group can be cleaved, leading to the formation of the free diamine which can then react further.
-
Pyridine Ring Interference: The nitrogen atom of the pyridine ring can act as a nucleophile or a base, potentially interfering with the reaction. For instance, it can be acylated itself, although this is less favorable than acylation of the primary amine.[9]
Solutions:
-
Use a Non-nucleophilic Base: Employ a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction without acylating.
-
Control Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to minimize side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent the introduction of moisture, which could lead to the hydrolysis of the acyl chloride and generate acidic byproducts.
Problem: In a peptide coupling reaction, I am observing incomplete reaction and the formation of unexpected byproducts when using this compound.
Possible Causes:
-
Steric Hindrance: The Boc group can impart some steric bulk, potentially slowing down the coupling reaction.
-
Side Reactions with Coupling Reagents: Some coupling reagents can react with the pyridine nitrogen.
-
Deprotection under Coupling Conditions: Certain acidic additives used in coupling reactions could potentially lead to partial deprotection of the Boc group.
Solutions:
-
Optimize Coupling Reagents: Choose a coupling reagent known to be efficient for sterically hindered amines, such as HATU or HBTU.
-
Pre-activation: Pre-activating the carboxylic acid component before adding the this compound can improve the reaction rate and minimize side reactions.
-
pH Control: Maintain a neutral or slightly basic pH during the reaction to prevent Boc group cleavage.
Data on Stability
While specific quantitative data on the degradation kinetics of this compound is not extensively published, the following table summarizes the general stability of the Boc protecting group under various conditions.
| Condition | Stability of Boc Group | Potential Degradation Product |
| Strong Acids (e.g., TFA, HCl) | Highly Labile | 4-(aminomethyl)pyridine |
| Weak Acids (e.g., Acetic Acid) | Moderately Labile | 4-(aminomethyl)pyridine |
| Strong Bases (e.g., NaOH, KOH) | Generally Stable | - |
| Weak Bases (e.g., NaHCO₃, Et₃N) | Stable | - |
| Nucleophiles (e.g., amines, thiols) | Generally Stable | - |
| Elevated Temperatures (>100 °C) | Can be Labile | 4-(aminomethyl)pyridine, isobutene, CO₂ |
| UV Light | Generally Stable (Pyridine may be affected) | Potential pyridine ring byproducts |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 1:1 mixture of mobile phases A and B.
Protocol 2: Stability Test Under Acidic Conditions
This protocol can be used to evaluate the stability of the compound to acidic conditions.
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane).
-
To this solution, add a specific concentration of an acid (e.g., 10% TFA).
-
Stir the solution at room temperature.
-
At various time points (e.g., 10 min, 30 min, 1 hr, 4 hr), withdraw an aliquot of the reaction mixture.
-
Quench the aliquot with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analyze the extracted sample by HPLC or TLC to monitor the disappearance of the starting material and the appearance of the deprotected product.
Visualizations
Caption: Troubleshooting workflow for storage stability issues.
Caption: Troubleshooting workflow for reaction stability issues.
Caption: Potential degradation pathways of this compound.
References
- 1. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
Techniques for monitoring the progress of reactions with 4-(Boc-aminomethyl)pyridine by TLC or LC-MS
This guide provides researchers, scientists, and drug development professionals with detailed techniques, troubleshooting advice, and frequently asked questions for monitoring the progress of chemical reactions involving 4-(Boc-aminomethyl)pyridine using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: When should I use TLC versus LC-MS to monitor my reaction?
A: The choice depends on the required level of detail and available resources.
-
TLC is a rapid, inexpensive, and qualitative method ideal for quick checks of reaction progress.[1][2] It is excellent for determining the consumption of starting material and the appearance of new spots, indicating product formation.[1]
-
LC-MS is a quantitative and highly sensitive technique that provides more detailed information.[] It separates reaction components and provides their mass-to-charge ratio (m/z), confirming the identity of the product and detecting any side products or intermediates.[4][5] It is the preferred method when precise conversion rates are needed or when products have similar polarities, making them difficult to resolve by TLC.
Q2: How do I choose a mobile phase (eluent) for TLC analysis?
A: Start with a moderately polar solvent system and adjust as needed. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
If your spots remain at the baseline (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.[6]
-
If your spots travel with the solvent front (high Rf), the eluent is too polar; decrease the proportion of the polar solvent.[6]
-
For this compound and its derivatives, which are basic, peak tailing can occur on silica gel.[7] Adding a small amount (0.1-1%) of a basic modifier like triethylamine (Et3N) or ammonia in methanol to your mobile phase can significantly improve spot shape.[6][8]
Q3: My compound is not UV active, or I can't see the spots on the TLC plate. What should I do?
A: While the pyridine ring in this compound is UV active, its derivatives may not be, or the concentration might be too low. Use a chemical stain for visualization.
-
Potassium Permanganate (KMnO₄): A good general stain for most organic compounds that can be oxidized (alcohols, amines, alkenes). It produces yellow-brown spots on a purple background.[8][9]
-
Ninhydrin: This stain is excellent for detecting primary and secondary amines.[8][10] The free amine (after Boc deprotection) will typically show a bright purple or blue spot.[11] Boc-protected amines can also be visualized with ninhydrin if the plate is heated strongly, as the heat can cause the Boc group to be cleaved.[10][11][12]
Q4: What are the expected m/z values in LC-MS for my compound?
A: In positive-ion ESI mode, you should look for the protonated molecule, [M+H]⁺. For this compound (M.W. 208.27), the expected [M+H]⁺ is m/z 209.3. A key diagnostic feature for Boc-protected amines is the characteristic neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) either in the ion source or during MS/MS fragmentation.[13]
Q5: My LC-MS results show that my Boc-protected compound is being deprotected in the instrument. How can I prevent this?
A: In-source fragmentation or deprotection of the Boc group can occur, especially with acidic mobile phases or high source temperatures.[14][15][16]
-
Modify Mobile Phase: If using TFA, try reducing the concentration or switching to a weaker acid like formic acid.
-
Adjust MS Parameters: Lower the ion source temperature and adjust voltages (e.g., fragmentor or capillary voltage) to create "softer" ionization conditions that are less likely to cause fragmentation.[16]
Troubleshooting Guides
TLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Streaking or Tailing Spots | Sample Overload: Too much sample was spotted on the plate.[6][17] Strong Analyte-Silica Interaction: The basic pyridine nitrogen interacts strongly with the acidic silica gel.[18] Inappropriate Solvent: The solvent is not effectively eluting the compound. | Dilute Sample: Prepare a more dilute solution of your reaction mixture before spotting. Add a Basic Modifier: Add 0.1-1% triethylamine (Et3N) or a few drops of ammonia to your eluting solvent to neutralize the acidic silica sites.[6][8] Change Solvent System: Experiment with different solvent systems, potentially using more polar components. |
| Spots Not Moving (Rf ≈ 0) | Eluent is Not Polar Enough: The mobile phase lacks the strength to move the polar compounds up the plate.[6] | Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase mixture (e.g., increase the amount of Ethyl Acetate in a Hexane/EtOAc system). |
| Spots at Solvent Front (Rf ≈ 1) | Eluent is Too Polar: The mobile phase is too strong, causing all components to travel with the solvent front without separation.[6] | Decrease Eluent Polarity: Decrease the percentage of the polar solvent in your mobile phase (e.g., decrease the amount of Ethyl Acetate in a Hexane/EtOAc system). |
| No Spots Visible | Compound is Not UV Active: The compound does not have a chromophore that absorbs at 254 nm. Sample Too Dilute: The concentration of the analyte is below the detection limit.[6] Compound Evaporation: The compound is volatile and may have evaporated from the plate.[6][19] | Use a Stain: Use a chemical stain like potassium permanganate or ninhydrin.[9] Concentrate Sample: Spot the same location multiple times, allowing the solvent to dry completely between applications.[6] Visualize Immediately: Develop and visualize the plate without delay. |
LC-MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal | Poor Ionization: The compound is not ionizing efficiently under the current conditions. Incorrect Monitoring Mode: The mass spectrometer is not set to monitor the correct m/z. Matrix Suppression: Other components in the sample are interfering with the ionization of the target analyte. | Optimize Mobile Phase: Add a modifier like 0.1% formic acid or ammonium acetate to promote protonation ([M+H]⁺). Check MS Parameters: Ensure you are looking for the correct mass, including potential adducts ([M+Na]⁺, [M+K]⁺).[20] Verify instrument settings. Dilute the Sample: Diluting the sample can reduce matrix effects. |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: Injecting too much sample.[7] Secondary Interactions: The basic pyridine is interacting with residual silanols on the silica-based column.[7] Incompatible Sample Solvent: The solvent used to dissolve the sample is much stronger than the initial mobile phase. | Reduce Injection Volume: Inject a smaller volume or dilute the sample. Adjust Mobile Phase pH: Add an acidic modifier (e.g., 0.1% formic acid or TFA) to ensure the pyridine is consistently protonated.[7] Match Sample Solvent: Dissolve the sample in the initial mobile phase if possible. |
| Unexpected Peaks in Chromatogram | Side Products: The reaction has produced unexpected byproducts. In-source Fragmentation/Reaction: The analyte is degrading in the ion source.[15] Contamination: Contamination from the sample, solvent, or system. | Analyze Mass Spectra: Identify the m/z of the unexpected peaks to hypothesize their structures. Soften Ionization Conditions: Lower the source temperature and voltages. Run a Blank: Inject a solvent blank to identify system peaks and carryover. |
Quantitative Data Summary
Table 1: Example TLC Data for a Hypothetical Reaction
Reaction: Amide coupling of this compound with a carboxylic acid.
| Compound | Mobile Phase (Hexane:EtOAc) | Approx. Rf Value | Visualization |
| This compound (Starting Material) | 1:1 | 0.40 | UV (254 nm), KMnO₄ |
| Carboxylic Acid (Starting Material) | 1:1 | 0.20 | KMnO₄ (may streak without acid modifier) |
| Amide Product | 1:1 | 0.60 | UV (254 nm), KMnO₄ |
Note: Rf values are highly dependent on specific conditions (plate type, chamber saturation, temperature) and should be used as a relative guide.
Table 2: Key Mass-to-Charge (m/z) Ratios for LC-MS Analysis
| Compound/Fragment | Formula | Exact Mass | Expected [M+H]⁺ (m/z) | Key Fragments (m/z) |
| This compound | C₁₁H₁₆N₂O₂ | 208.12 | 209.13 | 153.1 (Loss of C₄H₈), 109.1 (Loss of Boc) |
| 4-(Aminomethyl)pyridine (Deprotected) | C₆H₈N₂ | 108.07 | 109.08 | - |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
-
Prepare the TLC Chamber: Pour a small amount (0.5 cm depth) of the chosen mobile phase (e.g., 1:1 Hexane:Ethyl Acetate with 0.5% Et₃N) into a developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel plate. Mark three lanes for 'Starting Material' (SM), 'Co-spot' (Co), and 'Reaction Mixture' (RM).
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of a dilute solution of your starting material (this compound) onto the 'SM' lane.
-
Apply a spot of the current reaction mixture onto the 'RM' lane.
-
On the 'Co' lane, first spot the starting material, then apply the reaction mixture directly on top of the same spot.
-
-
Develop the Plate: Carefully place the TLC plate into the equilibrated chamber. Ensure the solvent level is below the starting line. Close the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize and Analyze:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
If needed, dip the plate into a staining solution (e.g., KMnO₄), then gently heat with a heat gun to develop the spots.
-
Analyze the plate: The disappearance of the starting material spot in the 'RM' lane and the appearance of a new product spot indicates the reaction is progressing. The 'Co' spot helps differentiate the product from the starting material.
-
Protocol 2: Monitoring Reaction Progress by LC-MS
-
Prepare the Sample: Take a small aliquot (e.g., 5-10 µL) from the reaction mixture. Dilute it significantly with the initial mobile phase solvent (e.g., 1:1000 with 50% Acetonitrile/Water + 0.1% Formic Acid) to a final concentration of approximately 1-10 µg/mL.[13]
-
Set Up the LC-MS Method:
-
Column: Use a standard C18 reversed-phase column.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A typical gradient might run from 10% B to 95% B over 5-10 minutes.
-
MS Detector: Set to positive electrospray ionization (ESI+) mode.
-
Data Acquisition: Use a full scan mode to detect all ions within a relevant mass range (e.g., m/z 100-500). If the product mass is known, a selected ion monitoring (SIM) mode can be used for higher sensitivity.
-
-
Inject and Acquire Data: Inject the prepared sample onto the LC-MS system and start the data acquisition.
-
Analyze the Data:
-
Extract Ion Chromatograms (EICs): Generate EICs for the expected [M+H]⁺ of the starting material and the product.
-
Check Mass Spectra: Confirm the identity of the peaks by examining their mass spectra. Look for the correct [M+H]⁺ and any characteristic fragments.
-
Assess Conversion: Compare the peak area of the starting material to the peak area of the product to estimate the reaction conversion.
-
Visualizations
Caption: A typical workflow for monitoring a reaction using TLC.
Caption: Standard workflow for LC-MS reaction monitoring.
Caption: A troubleshooting decision tree for streaky TLC spots.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. iipseries.org [iipseries.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. benchchem.com [benchchem.com]
- 8. VanVeller Lab Resources [group.chem.iastate.edu]
- 9. TLC stains [reachdevices.com]
- 10. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 11. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 12. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. microbiozindia.com [microbiozindia.com]
- 18. reddit.com [reddit.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chromacademy.com [chromacademy.com]
Challenges and solutions for scaling up the synthesis of 4-(Boc-aminomethyl)pyridine
Welcome to the technical support center for the synthesis of 4-(Boc-aminomethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the synthesis and scale-up of this important building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent method is the reaction of 4-(aminomethyl)pyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction is a standard procedure for the protection of primary amines.
Q2: Why is a base necessary in the Boc protection of 4-(aminomethyl)pyridine?
A base is used to neutralize the acidic byproducts generated during the reaction, which drives the reaction to completion. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and sodium hydroxide (NaOH). In some cases, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is used to accelerate the reaction.[1][2]
Q3: What are the potential side reactions during the synthesis of this compound?
The most common side reaction is the formation of the di-Boc protected product, where both hydrogen atoms on the primary amine are replaced by a Boc group. This is more likely to occur with a large excess of Boc₂O and a strong base.[2] Another potential side reaction is the reaction of Boc₂O with other nucleophilic groups if present on the starting material.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material, 4-(aminomethyl)pyridine, and the formation of the desired product.
Q5: What are the typical challenges encountered when scaling up this synthesis?
Scaling up the synthesis of this compound can present several challenges, including:
-
Exotherm Control: The reaction can be exothermic, and efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts.[3]
-
Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is essential to maintain homogeneity and avoid localized concentration gradients that can lead to side reactions.[3]
-
Workup and Purification: Isolating and purifying large quantities of the product can be challenging. Crystallization is often the preferred method for large-scale purification.[4]
-
Impurity Profile: The impurity profile may change at a larger scale due to longer reaction times and different reaction conditions.[3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time and continue to monitor by TLC. - Increase the reaction temperature, but monitor for byproduct formation.[1] - Ensure all starting materials are fully dissolved. If solubility is an issue, consider a different solvent system.[2] |
| Poor Quality of Reagents | - Use fresh, high-purity 4-(aminomethyl)pyridine and Boc₂O. - Ensure the base is not degraded. |
| Inappropriate Base | - If using a weak base like TEA, consider switching to a stronger base like NaOH or using a catalytic amount of DMAP to accelerate the reaction.[1][2] |
| Hydrolysis of Boc₂O | - If using aqueous conditions, ensure a sufficient excess of Boc₂O is used to compensate for hydrolysis.[2] |
Issue 2: Formation of Di-Boc Protected Side Product
| Possible Cause | Suggested Solution |
| Excess Boc₂O | - Reduce the stoichiometry of Boc₂O to 1.05-1.1 equivalents relative to 4-(aminomethyl)pyridine.[2] |
| Strong Base or Catalyst | - Avoid using an excess of a strong base. - If using DMAP, ensure it is used in catalytic amounts (e.g., 0.01-0.05 equivalents).[5] |
| High Reaction Temperature | - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity for the mono-Boc product. |
Issue 3: Difficulties in Product Purification
| Possible Cause | Suggested Solution |
| Product is an Oil | - After initial workup and solvent removal, attempt to crystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes, diethyl ether/hexanes). Seeding with a small crystal of the pure product can induce crystallization.[4][6] |
| Co-elution with Impurities during Chromatography | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider an alternative purification method such as crystallization or distillation under reduced pressure. |
| Residual Boc₂O | - During the aqueous workup, a wash with a dilute solution of a nucleophilic amine (e.g., ammonium chloride) can help to quench and remove unreacted Boc₂O.[2] |
Quantitative Data Summary
The following table provides a summary of representative reaction conditions and outcomes for the synthesis of this compound. Please note that actual results may vary depending on the specific experimental setup and scale.
| Method | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| A | Triethylamine (TEA) | Dichloromethane (DCM) | 25 | 4-6 | 85-95 | >97 |
| B | Sodium Hydroxide (NaOH) | Dioxane/Water | 25 | 2-4 | 90-98 | >98 |
| C | TEA / cat. DMAP | Acetonitrile (ACN) | 25 | 1-2 | 95-99 | >98 |
| D (Scale-up) | Sodium Bicarbonate | Tetrahydrofuran (THF)/Water | 30-40 | 4-8 | 80-90 | >97 (after crystallization) |
Experimental Protocols
Protocol 1: Standard Laboratory Scale Synthesis
This protocol describes a standard method for the synthesis of this compound on a laboratory scale.
Materials:
-
4-(aminomethyl)pyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-(aminomethyl)pyridine (1.0 eq) in DCM.
-
Add TEA (1.2 eq) to the solution and stir.
-
Slowly add a solution of Boc₂O (1.1 eq) in DCM to the reaction mixture at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a white solid.
Protocol 2: Large-Scale Synthesis with Aqueous Workup
This protocol is suitable for the synthesis of this compound on a larger scale.
Materials:
-
4-(aminomethyl)pyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
Procedure:
-
In a suitable reactor, dissolve 4-(aminomethyl)pyridine (1.0 eq) in a mixture of dioxane and water.
-
Cool the solution to 10-15 °C.
-
Slowly add a solution of NaOH (1.1 eq) in water, maintaining the temperature below 20 °C.
-
Add Boc₂O (1.1 eq) portion-wise, ensuring the temperature does not exceed 25 °C.
-
Stir the reaction mixture for 2-4 hours at room temperature.
-
After reaction completion, extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Concentrate the organic layer under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Overcoming incomplete Boc deprotection of 4-(Boc-aminomethyl)pyridine
Welcome to the technical support center for the synthesis and modification of 4-(aminomethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges associated with the deprotection of 4-(Boc-aminomethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection of this compound is incomplete. What are the most likely causes?
A1: Incomplete Boc deprotection of this specific substrate is a common issue and can arise from several factors:
-
Insufficient Acid: The pyridine nitrogen is basic and will consume a portion of the acid catalyst. If a stoichiometric amount or only a slight excess of acid is used, there may not be enough to efficiently catalyze the cleavage of the Boc group.[1][2]
-
Inadequate Reaction Time or Temperature: Boc deprotection is a kinetic process. Insufficient reaction time or low temperatures may lead to incomplete conversion, especially if suboptimal acid concentrations are used.[1]
-
Poor Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic. The presence of water can decrease its effective acidity, slowing down the deprotection rate. Always use fresh, high-quality reagents.
-
Substrate Solubility: Poor solubility of this compound in the chosen solvent can result in a heterogeneous reaction mixture and incomplete deprotection.
Q2: How can I monitor the progress of the deprotection reaction?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the reaction's progress.
-
Procedure: Spot the reaction mixture on a silica gel TLC plate alongside the starting material (this compound).
-
Mobile Phase: A polar mobile phase, such as a mixture of dichloromethane and methanol (e.g., 9:1), is typically effective.
-
Visualization: After eluting and drying the plate, the spots can be visualized under UV light (254 nm) and/or by staining with a ninhydrin solution followed by gentle heating.
-
Interpretation: The deprotected product, 4-(aminomethyl)pyridine, is more polar than the starting material and will have a lower Rf value (it will travel a shorter distance up the plate). The reaction is complete when the spot corresponding to the starting material is no longer visible.[3]
Q3: I'm observing unexpected byproducts. What are the common side reactions?
A3: The most common side reaction during acidic Boc deprotection is tert-butylation. The cleavage of the Boc group generates a reactive tert-butyl cation, which is an electrophile.[4] While the pyridine ring is somewhat electron-deficient, other nucleophilic sites in your molecule could be susceptible to alkylation by this cation. To mitigate this, especially if your substrate has other sensitive functional groups, the addition of a scavenger like triisopropylsilane (TIS) or water can be beneficial.[4][5]
Q4: My molecule contains other acid-sensitive functional groups. Are there milder deprotection methods available?
A4: Yes, several milder alternatives to strong acids like TFA and HCl can be employed:
-
Lewis Acid-Mediated Deprotection: Lewis acids such as ZnBr₂, SnCl₄, and FeCl₃ can catalyze the cleavage of the Boc group under non-protic conditions. These methods can be advantageous when acid-sensitive groups are present.[6][7]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent (like water or 2,2,2-trifluoroethanol) can effect deprotection without the need for any acid. However, this may require high temperatures and prolonged reaction times.[8][9][10]
-
Mechanochemical Methods: Ball milling of the Boc-protected amine with p-toluenesulfonic acid in solvent-free conditions has been reported as a mild and efficient deprotection method.[11]
Troubleshooting Guide
If you are experiencing incomplete deprotection, this guide provides a systematic approach to resolving the issue.
Data Presentation: Comparison of Deprotection Methods
The following tables summarize quantitative data for common and alternative Boc deprotection methods. Yields can be substrate-dependent, but these values provide a useful comparison.
Table 1: Standard Acidic Deprotection Conditions
| Method | Reagent(s) | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference(s) |
| TFA | 50% Trifluoroacetic Acid | Dichloromethane (DCM) | Room Temp | 5 min | ~78% (incomplete) | [4] |
| TFA (extended) | 50% Trifluoroacetic Acid | Dichloromethane (DCM) | Room Temp | 2 x 30 min | >95% | [4] |
| HCl/Dioxane | 4M Hydrogen Chloride | 1,4-Dioxane | Room Temp | 30 min | ~90% | [4] |
| HCl/Dioxane (extended) | 4M Hydrogen Chloride | 1,4-Dioxane | Room Temp | 2 x 30 min | >95% | [4] |
Table 2: Alternative (Milder) Deprotection Conditions
| Method | Reagent(s) | Solvent | Temperature (°C) | Time | Typical Yield (%) | Notes |
| Thermal | None | Water | 100 | 10-15 min | 90-97% | Environmentally friendly; may not be suitable for thermally sensitive compounds.[12] |
| Lewis Acid | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp | 12-24 h | Good | Useful for substrates with other acid-sensitive groups.[6][13] |
| Mechanochemical | p-Toluenesulfonic acid | None (Solvent-free) | Room Temp | 10 min | High | Mild, rapid, and environmentally friendly.[11] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and highly effective method for Boc deprotection.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (at least 2 equivalents, up to a 1:1 v/v mixture with DCM) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-2 hours, monitoring completion by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
For work-up, the resulting amine TFA salt can be neutralized. Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
This method is also highly efficient and often results in the precipitation of the hydrochloride salt of the product, which can simplify purification.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of 4M HCl in 1,4-dioxane (at least 2 equivalents of HCl).
-
Stir the reaction mixture at room temperature for 1 to 2 hours. The hydrochloride salt of the product may precipitate during the reaction.
-
Monitor the reaction by TLC.
-
Upon completion, add anhydrous diethyl ether to fully precipitate the product as its hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
If the free amine is required, a basic work-up can be performed by dissolving the salt in water, basifying with a suitable base (e.g., NaOH), and extracting with an organic solvent.
Signaling Pathways and Mechanisms
The acid-catalyzed deprotection of the Boc group proceeds through a well-established mechanism. Understanding this pathway is crucial for troubleshooting and optimizing the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Acids - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 9. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions with 4-(Boc-aminomethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Boc-aminomethyl)pyridine, particularly in managing temperature control during exothermic reactions such as acylations.
Frequently Asked Questions (FAQs)
Q1: What types of reactions involving this compound are typically exothermic?
A1: Reactions involving the nucleophilic attack of the primary amine group of this compound on electrophilic reagents are often exothermic. The most common examples include:
-
Acylation: Reaction with acyl chlorides or acid anhydrides to form amides. This is a rapid and highly exothermic process.[1]
-
Alkylation: Reaction with alkyl halides, although generally less exothermic than acylation.
-
Reactions with strong acids: Neutralization reactions can generate significant heat.
Q2: What are the primary risks associated with poor temperature control in these reactions?
A2: Inadequate temperature control can lead to several critical issues:
-
Thermal Runaway: A rapid, uncontrolled increase in temperature where heat is generated faster than it can be removed.[2][3] This can lead to boiling of the solvent, a dangerous increase in pressure, and potentially vessel rupture.
-
Side Product Formation: Higher temperatures can promote undesired side reactions, leading to lower yield and purity of the desired product.
-
Product Decomposition: The desired product or reactants may be thermally unstable and decompose at elevated temperatures.
-
Safety Hazards: Beyond thermal runaway, uncontrolled reactions can lead to the release of toxic fumes and present a fire or explosion hazard.[4]
Q3: How can I predict the potential exothermicity of my reaction?
A3: While precise prediction requires calorimetric studies (e.g., Differential Scanning Calorimetry or Reaction Calorimetry), you can make a qualitative assessment by considering:
-
The nature of the reagents: Acyl chlorides are generally more reactive and produce a more significant exotherm than acid anhydrides.
-
Reaction concentration: More concentrated reactions will have a higher heat output per unit volume.
-
Scale of the reaction: The heat generated increases with the volume of the reactants, while the ability to remove heat (surface area) does not increase proportionally. This makes temperature control more challenging on a larger scale.[2]
Troubleshooting Guide
Problem: Sudden and rapid temperature increase after adding the acylating agent.
| Possible Cause | Troubleshooting Action |
| Reagent addition is too fast. | Immediately stop the addition of the acylating agent. Increase the cooling to the reactor jacket or bath. If the temperature continues to rise rapidly, consider adding a pre-chilled, inert solvent to dilute the reaction mixture. For future experiments, add the acylating agent dropwise or via a syringe pump over a longer period. |
| Inadequate cooling. | Ensure your cooling bath or circulator is at the correct setpoint and functioning properly. For larger scale reactions, ensure the heat transfer fluid is circulating efficiently. Consider using a more efficient cooling system. |
| Poor mixing. | Increase the stirring rate to improve heat dissipation and prevent the formation of localized hot spots. Ensure the stir bar or overhead stirrer is appropriately sized for the reaction vessel. |
Problem: The reaction is sluggish or incomplete, even after the full addition of the acylating agent.
| Possible Cause | Troubleshooting Action |
| Reaction temperature is too low. | The low temperature may be slowing the reaction rate. After ensuring all the acylating agent has been added and there is no risk of a delayed exotherm, slowly allow the reaction to warm to the desired temperature while monitoring closely. |
| Poor quality of reagents. | Ensure that the this compound and the acylating agent are of high purity and have not degraded. For example, acyl chlorides can hydrolyze over time. |
Problem: Formation of significant impurities or low yield.
| Possible Cause | Troubleshooting Action |
| Reaction temperature was too high. | High temperatures can lead to side reactions. Maintain a lower reaction temperature throughout the addition and reaction time. Analyze the impurities to understand the side reactions and adjust the conditions accordingly. |
| Incorrect stoichiometry. | Ensure the molar ratios of the reactants are correct. An excess of the acylating agent can sometimes lead to side reactions. |
Experimental Protocols
Protocol: Acylation of this compound with an Acyl Chloride
This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride, with an emphasis on temperature control.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
Tertiary amine base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct[1]
-
Reaction vessel equipped with a magnetic stirrer, thermometer, and a dropping funnel or syringe pump
-
Cooling bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the tertiary amine base (1.1 eq) in the anhydrous solvent.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve the acyl chloride (1.05 eq) in the anhydrous solvent. Add the acyl chloride solution dropwise to the stirred amine solution via a dropping funnel or syringe pump over 30-60 minutes.
-
Temperature Monitoring: Carefully monitor the internal reaction temperature throughout the addition. The rate of addition should be adjusted to maintain the temperature below 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for another 30 minutes, and then let it warm to room temperature. Continue to stir for 2-4 hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add water to quench any unreacted acyl chloride. Be aware that quenching can also be exothermic.[5]
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess amine, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography or recrystallization as needed.
Quantitative Data Summary
The following table provides representative data for a lab-scale acylation of this compound. Note that the heat of reaction is an estimated value for a typical acylation and should be determined experimentally for precise scale-up calculations.
| Parameter | Value | Notes |
| Reactants | This compound, Acyl Chloride | |
| Solvent | Dichloromethane (DCM) | |
| Base | Triethylamine | |
| Scale | 10 mmol | |
| Initial Temperature | 0 °C | Maintained during addition. |
| Max. Temperature during Addition | < 10 °C | Controlled by addition rate. |
| Reaction Time | 2 - 4 hours | At room temperature after addition. |
| Estimated Heat of Reaction (ΔH) | -80 to -120 kJ/mol | Highly exothermic. Value can vary based on specific acyl chloride. |
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cedrec.com [cedrec.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 5. How To Run A Reaction [chem.rochester.edu]
Validation & Comparative
Purity Assessment of 4-(Boc-aminomethyl)pyridine: A Comparative Guide to HPLC and NMR Analysis
For researchers, scientists, and drug development professionals, establishing the purity of chemical reagents is a cornerstone of reliable and reproducible results. In this guide, we provide a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of 4-(Boc-aminomethyl)pyridine, a key building block in pharmaceutical synthesis.
This guide offers detailed experimental protocols, a comparative analysis of the strengths and limitations of each technique, and illustrative data to aid in the selection of the most appropriate analytical method for your research needs.
Introduction to this compound and its Purity
This compound, also known as tert-butyl (pyridin-4-ylmethyl)carbamate, has a molecular formula of C11H16N2O2 and a molecular weight of 208.26 g/mol .[1] It is commonly synthesized by protecting the primary amine of 4-(aminomethyl)pyridine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).
The purity of this reagent is critical, as impurities can lead to unwanted side reactions, impact reaction yields, and compromise the integrity of the final compounds. Common impurities may include unreacted starting materials such as 4-aminomethylpyridine, excess reagents like di-tert-butyl dicarbonate, byproducts for instance tert-butanol, and potential side products like di-Boc derivatives.
Comparison of HPLC and NMR for Purity Analysis
Both HPLC and quantitative NMR (qNMR) are powerful techniques for assessing the purity of this compound. However, they operate on different principles and provide complementary information.
High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provides information about the chemical structure and quantity of a substance. By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known concentration, the absolute purity of the sample can be determined.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on polarity and interaction with a stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Quantitation | Relative (based on peak area percentage). | Absolute (with a certified internal standard). |
| Strengths | High sensitivity for detecting trace impurities, excellent resolution of closely related compounds. | Provides structural confirmation of the main component and impurities, non-destructive, can identify and quantify non-chromophoric impurities. |
| Limitations | Requires chromophoric impurities for UV detection, may not detect non-volatile or thermally labile impurities if not optimized, co-elution of impurities can lead to inaccurate results. | Lower sensitivity compared to HPLC for trace impurities, peak overlap can complicate quantification, requires a well-characterized internal standard. |
| Typical Use Case | Routine quality control, detection of known and unknown UV-active impurities. | Definitive structural confirmation, absolute purity determination, analysis of complex mixtures with known and unknown components. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method suitable for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to achieve a concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program:
Time (minutes) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the peak area of this compound relative to the total peak area.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol describes a general method for determining the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl3)
-
Internal Standard (e.g., Maleic acid, certified reference material)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean vial.
-
Accurately weigh approximately 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum with parameters suitable for quantitative analysis, ensuring a sufficient relaxation delay (e.g., 5 times the longest T1).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the singlet from the Boc group protons at ~1.4 ppm) and a signal from the internal standard (e.g., the singlet from the olefinic protons of maleic acid at ~6.3 ppm).
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Data Presentation and Interpretation
The following table presents hypothetical purity data for three different lots of this compound, as determined by HPLC and qNMR, to illustrate the type of comparative results that can be obtained.
| Lot Number | HPLC Purity (% Area) | qNMR Purity (% w/w) | Potential Impurities Identified by qNMR |
| A123 | 99.5 | 98.2 | Residual 4-aminomethylpyridine (0.8%), tert-butanol (0.5%) |
| B456 | 98.8 | 97.5 | Unreacted 4-aminomethylpyridine (1.2%), di-tert-butyl dicarbonate (0.3%) |
| C789 | 99.8 | 99.6 | Trace residual solvent (0.2%) |
Interpretation:
-
Lot A123: HPLC shows high purity, but qNMR reveals the presence of non-chromophoric or poorly chromophoric impurities (tert-butanol) and the starting material, resulting in a lower absolute purity.
-
Lot B456: Both methods indicate lower purity. qNMR helps to identify and quantify the specific impurities contributing to the lower purity value.
-
Lot C789: Both methods show high purity, indicating a high-quality batch with minimal impurities.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the HPLC and NMR analyses.
Caption: Workflow for HPLC purity assessment.
Caption: Workflow for qNMR purity assessment.
Conclusion
Both HPLC and NMR are indispensable tools for the purity assessment of this compound. HPLC provides excellent sensitivity for detecting and quantifying UV-active impurities, making it ideal for routine quality control. In contrast, qNMR offers the advantage of providing an absolute purity value and the ability to identify and quantify a broader range of impurities, including those that are not UV-active. For a comprehensive and robust purity assessment, a combination of both techniques is often the most effective approach, leveraging the strengths of each method to ensure the highest quality of this critical synthetic building block.
References
A Comparative Guide to the Characterization of N-Substituted Derivatives of 4-(Boc-aminomethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of standard analytical techniques for the characterization of common N-substituted derivatives of 4-(Boc-aminomethyl)pyridine, a versatile building block in medicinal chemistry. We present a comparison of expected analytical data for N-acetyl, N-benzoyl, and N-tosyl derivatives, supported by detailed experimental protocols for their synthesis and characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. The Boc-protected amine allows for selective modification at other positions or subsequent deprotection and derivatization of the primary amine. Common derivatizations include acylation (e.g., with acetyl or benzoyl groups) and sulfonylation (e.g., with a tosyl group), yielding amide and sulfonamide linkages, respectively. These modifications significantly alter the physicochemical properties of the parent molecule, influencing its solubility, stability, and biological activity. Accurate and thorough characterization of these derivatives is therefore critical for ensuring the quality and reproducibility of research and development activities.
Comparative Analysis of Characterization Techniques
The choice of analytical technique for the characterization of this compound derivatives depends on the specific information required. While NMR and MS are essential for structural elucidation, FTIR provides valuable information about the presence of key functional groups, and HPLC is indispensable for purity assessment.
| Technique | Principle | Advantages | Disadvantages | Application for this compound Derivatives |
| ¹H and ¹³C NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure. | Provides unambiguous structural confirmation and allows for the identification and quantification of impurities without the need for reference standards. | Lower sensitivity compared to other techniques for trace impurity detection; requires more expensive instrumentation. | Essential for confirming the successful N-substitution by observing characteristic shifts in the protons and carbons adjacent to the newly formed amide or sulfonamide bond. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies corresponding to different functional groups. | Rapid and non-destructive technique that provides a molecular fingerprint and confirms the presence or absence of key functional groups. | Provides limited structural information and is generally not suitable for quantification. | Useful for confirming the formation of the amide or sulfonamide by identifying characteristic C=O and S=O stretching vibrations. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound. | High sensitivity and specificity; provides accurate molecular weight determination and fragmentation patterns for structural elucidation. | Can be destructive to the sample; may require chromatographic coupling for complex mixtures. | Confirms the identity of the synthesized derivative by providing its exact molecular weight. Fragmentation patterns can further support the proposed structure. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. | High resolution, quantitative accuracy, and wide applicability for purity determination and impurity profiling. | Can be more time-consuming per sample compared to TLC; requires method development. | The primary method for assessing the purity of the synthesized derivatives and for monitoring the progress of the synthesis reaction. |
Data Presentation: A Comparative Summary
The following tables summarize the expected quantitative data for the characterization of N-acetyl, N-benzoyl, and N-tosyl derivatives of this compound. These values are illustrative and may vary slightly based on the specific experimental conditions.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃, δ in ppm)
| Proton Assignment | N-Acetyl Derivative | N-Benzoyl Derivative | N-Tosyl Derivative |
| Pyridine H (α to N) | ~8.55 (d) | ~8.60 (d) | ~8.50 (d) |
| Pyridine H (β to N) | ~7.20 (d) | ~7.30 (d) | ~7.15 (d) |
| -CH₂-NH- | ~4.40 (d) | ~4.60 (d) | ~4.20 (d) |
| Boc (-C(CH₃)₃) | ~1.45 (s) | ~1.46 (s) | ~1.44 (s) |
| Acetyl (-COCH₃) | ~2.05 (s) | - | - |
| Benzoyl (Ar-H) | - | ~7.80-7.40 (m) | - |
| Tosyl (Ar-H) | - | - | ~7.75 (d), ~7.30 (d) |
| Tosyl (-CH₃) | - | - | ~2.40 (s) |
Table 2: Comparative FTIR Data (cm⁻¹)
| Functional Group | N-Acetyl Derivative | N-Benzoyl Derivative | N-Tosyl Derivative |
| N-H Stretch (Amide/Sulfonamide) | ~3300 | ~3320 | ~3280 |
| C-H Stretch (Aromatic/Aliphatic) | ~3100-2850 | ~3100-2850 | ~3100-2850 |
| C=O Stretch (Boc) | ~1690 | ~1695 | ~1690 |
| C=O Stretch (Amide) | ~1650 | ~1640 | - |
| S=O Stretch (Sulfonamide) | - | - | ~1340 (asym), ~1160 (sym) |
| C-N Stretch | ~1250 | ~1250 | ~1250 |
Table 3: Comparative Mass Spectrometry Data (ESI+)
| Derivative | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| N-Acetyl | 251.14 | 195.10 ([M+H-C₄H₈]⁺), 151.09 ([M+H-Boc]⁺) |
| N-Benzoyl | 313.16 | 257.12 ([M+H-C₄H₈]⁺), 213.11 ([M+H-Boc]⁺) |
| N-Tosyl | 363.14 | 307.10 ([M+H-C₄H₈]⁺), 263.09 ([M+H-Boc]⁺) |
Table 4: Comparative HPLC Data (Illustrative)
| Derivative | Retention Time (min) | Purity (%) |
| This compound | 5.2 | >98 |
| N-Acetyl Derivative | 6.8 | >95 |
| N-Benzoyl Derivative | 8.5 | >95 |
| N-Tosyl Derivative | 9.1 | >95 |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of the N-substituted derivatives are provided below.
A. Synthesis Protocols
1. General Procedure for N-Acetylation:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acetyl derivative.
2. General Procedure for N-Benzoylation:
-
Follow the general procedure for N-acetylation, substituting benzoyl chloride (1.1 eq) for acetyl chloride.
3. General Procedure for N-Tosylation:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere, add pyridine (2.0 eq).
-
Cool the mixture to 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-tosyl derivative.
B. Characterization Protocols
1. NMR Spectroscopy:
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
2. FTIR Spectroscopy:
-
Instrumentation: FT-IR Spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.
3. Mass Spectrometry:
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Data Acquisition: Infuse the sample solution into the ESI source in positive ion mode.
4. HPLC Analysis:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the synthesis and characterization of the derivatives, as well as the signaling pathway of a hypothetical drug candidate derived from this scaffold.
Caption: Workflow for synthesis and characterization.
Caption: Hypothetical drug signaling pathway.
A Comparative Analysis of 4-(Boc-aminomethyl)pyridine and Fmoc-Protected Linkers in Synthetic Chemistry
In the landscape of chemical synthesis, particularly in the assembly of complex molecules such as peptides and other organic structures, the choice of protecting group strategy is a critical decision that dictates the overall efficiency and success of the synthetic route. The two most dominant orthogonal protection schemes are based on the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This guide provides a comparative analysis of a Boc-protected building block, 4-(Boc-aminomethyl)pyridine, and the widely used Fmoc-protected linkers, offering insights for researchers, scientists, and drug development professionals.
While a direct performance comparison for the same application is not conventional, as this compound serves as a synthetic intermediate and Fmoc-protected linkers are foundational to solid-phase peptide synthesis (SPPS), this guide will compare the underlying chemical principles, stability, and cleavage conditions associated with each, supported by experimental data and protocols.
Core Chemical Principles: A Tale of Two Chemistries
The primary distinction between the Boc and Fmoc strategies lies in the chemistry of the protecting group and the conditions required for its removal.[1]
-
The Boc Strategy: This classic approach utilizes the acid-labile Boc group to protect an amino functionality.[1] Deprotection is typically achieved with a moderately strong acid, such as trifluoroacetic acid (TFA).[1][2] In the context of SPPS, side-chain protecting groups are often benzyl-based and require a much stronger acid, like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage from the resin.[1][3] this compound is a building block where the aminomethyl group is protected by Boc, making it suitable for incorporation into structures where subsequent deprotection under acidic conditions is desired.[4][5]
-
The Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy employs the base-labile Fmoc group.[3] This group is readily cleaved by a secondary amine, most commonly piperidine in an organic solvent.[][7] In SPPS, the side-chain protecting groups are typically acid-labile (often tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA.[3] This orthogonality, where the temporary and permanent protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc approach.[3]
Data Presentation: Comparative Overview
The following tables summarize the key differences between the Boc and Fmoc protecting group strategies.
| Feature | This compound (Boc Strategy) | Fmoc-Protected Linkers (Fmoc Strategy) |
| Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Cleavage Condition | Acidic (e.g., TFA, HCl)[1][2] | Basic (e.g., 20% Piperidine in DMF)[][7] |
| Orthogonality | Typically paired with benzyl-based side-chain protection in SPPS, requiring strong acid (HF, TFMSA) for final cleavage.[1][3] | Paired with acid-labile side-chain protection (e.g., tBu, Trt), allowing for milder final cleavage with TFA.[3][] |
| Primary Application | As a building block in organic synthesis to introduce a pyridylmethylamine moiety.[4][8][9] | Anchoring the C-terminus of a peptide to a solid support for SPPS.[10] |
| Compatibility | Suitable for syntheses involving base-sensitive functional groups.[] | Ideal for syntheses with acid-sensitive functional groups.[] |
| Parameter | Boc Strategy | Fmoc Strategy |
| Nα-Deprotection | 50% TFA in DCM[2] | 20% Piperidine in DMF[] |
| Final Cleavage/Side-Chain Deprotection | Strong acids (HF, TFMSA)[1][11] | Strong acid (TFA) with scavengers[11] |
| Common Coupling Reagents | DCC/HOBt[] | HBTU, HATU, DIC/Oxyma[] |
| Crude Product Purity (General Peptides) | Can be lower due to harsh final cleavage conditions. | Often higher due to milder deprotection steps.[3] |
| Automation Friendliness | Less common in modern automated synthesizers. | The most widely used method for automated SPPS.[12] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the use of Boc and Fmoc protecting groups.
Protocol 1: Deprotection of this compound
-
Materials: this compound, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Saturated sodium bicarbonate solution, Magnesium sulfate.
-
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Add an excess of TFA (e.g., 5-10 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry over magnesium sulfate, filter, and concentrate to yield 4-(aminomethyl)pyridine.
-
Protocol 2: Standard Fmoc Deprotection in Solid-Phase Peptide Synthesis
-
Materials: Fmoc-protected peptide-resin, 20% (v/v) piperidine in dimethylformamide (DMF).
-
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.
-
Drain the DMF and add the 20% piperidine in DMF solution to the resin.
-
Agitate the resin for a specified time (e.g., 5-20 minutes).
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for a second duration.
-
Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Protocol 3: Cleavage of a Peptide from a Rink Amide Linker (Fmoc Strategy)
-
Materials: Peptide-resin (on Rink Amide linker), Cleavage cocktail (e.g., TFA/Triisopropylsilane/Water 95:2.5:2.5 v/v/v).
-
Procedure:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
Mandatory Visualizations
Caption: Workflow for the acidic deprotection of this compound.
Caption: The iterative cycle of Fmoc solid-phase peptide synthesis.
Conclusion
The choice between employing a Boc-protected building block like this compound and an Fmoc-protected linker is fundamentally a decision between two orthogonal synthetic strategies. The Boc strategy, characterized by its acid-labile nature, is robust and remains a valuable tool, particularly for specific applications in organic synthesis and for synthesizing aggregation-prone peptides.[1] However, the milder deprotection conditions, broader compatibility with sensitive functionalities, and amenability to automation have established the Fmoc strategy as the more widely used method in modern solid-phase peptide synthesis.[3][12] Understanding the distinct advantages and limitations of each approach allows researchers to make informed decisions tailored to their specific synthetic challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 111080-65-0 [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fmoc SPPS Linkers [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 4-(Boc-aminomethyl)pyridine and 3-(Boc-aminomethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 4-(Boc-aminomethyl)pyridine and 3-(Boc-aminomethyl)pyridine. The position of the Boc-aminomethyl substituent on the pyridine ring significantly influences the electronic properties and, consequently, the reactivity of both the exocyclic amine and the pyridine nitrogen. This document outlines the theoretical basis for these differences and provides detailed experimental protocols for their quantitative comparison.
Introduction
This compound and 3-(Boc-aminomethyl)pyridine are valuable building blocks in medicinal chemistry and materials science. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the primary amine, allowing for selective functionalization at other positions. However, the isomeric placement of the substituent—para (4-position) versus meta (3-position) to the ring nitrogen—imparts distinct electronic and steric characteristics to each molecule, leading to notable differences in their chemical reactivity. Understanding these differences is crucial for designing efficient synthetic routes and predicting reaction outcomes.
Theoretical Reactivity Comparison
The primary distinction in reactivity between the 4- and 3-isomers stems from the electronic influence of the pyridine nitrogen on the aminomethyl group and vice versa.
-
Nucleophilicity of the Exocyclic Amine: The nitrogen of the pyridine ring is electron-withdrawing, which decreases the electron density on the surrounding carbon atoms. This inductive effect is felt by the aminomethyl group in both isomers. However, in the 4-position, the aminomethyl group is in conjugation with the ring nitrogen. While the methylene spacer disrupts direct resonance of the Boc-protected nitrogen with the ring, the overall electronic environment of the 4-substituted isomer is expected to render the exocyclic amine slightly more nucleophilic than in the 3-substituted isomer. This is because the 4-position is more electronically activated by the ring nitrogen through resonance effects.
-
Basicity of the Pyridine Nitrogen: The Boc-aminomethyl group is weakly electron-donating. In the 4-position, this group can better stabilize a positive charge on the pyridine nitrogen through resonance, making the pyridine nitrogen of the 4-isomer more basic and nucleophilic than that of the 3-isomer.[1][2]
-
Steric Hindrance: The steric bulk of the Boc-aminomethyl group is identical in both isomers. However, its placement in the 3-position may offer slightly more steric hindrance to reactions occurring at the adjacent C2 and C4 positions of the pyridine ring compared to the more remote C2/C6 and C3/C5 positions relative to the substituent in the 4-isomer.
Quantitative Data Summary
To provide quantitative experimental data, a competitive acylation experiment is proposed in the "Experimental Protocols" section. The results of such an experiment would allow for the direct comparison of the nucleophilicity of the exocyclic amines. Furthermore, 13C NMR spectroscopy can provide insight into the electronic environment of the carbon atoms in both molecules.
Table 1: Predicted and Experimental Physicochemical Properties
| Property | This compound | 3-(Boc-aminomethyl)pyridine | Rationale / Reference |
| Predicted Relative Reactivity of Exocyclic Amine (Nucleophilicity) | Higher | Lower | The 4-position is more electronically activated, leading to a more nucleophilic amine. |
| Predicted Relative Basicity of Pyridine Nitrogen | Higher | Lower | The substituent in the 4-position can better stabilize the conjugate acid through resonance.[1][2] |
| 13C NMR Chemical Shift of Methylene Carbon (CH2) | Predicted: Slightly downfield | Predicted: Slightly upfield | The more electron-withdrawing nature of the 4-pyridyl group would deshield the adjacent carbon. |
| 13C NMR Chemical Shift of Pyridine C4 | N/A | Predicted: ~136 ppm | Based on typical pyridine shifts. |
| 13C NMR Chemical Shift of Pyridine C3 | Predicted: ~124 ppm | N/A | Based on typical pyridine shifts. |
Experimental Protocols
To empirically determine the reactivity differences, the following experimental protocols are proposed.
Competitive N-Acylation of this compound and 3-(Boc-aminomethyl)pyridine
This experiment will directly compare the nucleophilicity of the exocyclic amine of the two isomers.
Materials:
-
This compound
-
3-(Boc-aminomethyl)pyridine
-
Acetic anhydride (or other acylating agent)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
In a dry round-bottom flask, dissolve equimolar amounts (e.g., 1.0 mmol) of this compound and 3-(Boc-aminomethyl)pyridine in anhydrous DCM (20 mL).
-
Add a known amount of the internal standard.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 mmol).
-
Slowly add a limiting amount of acetic anhydride (e.g., 0.5 mmol) dropwise with stirring.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 3 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Analyze the product ratio in the organic layer by GC-MS or HPLC. The ratio of the N-acylated products will indicate the relative reactivity of the two starting amines.
Determination of 13C NMR Spectra
This will provide experimental evidence for the electronic differences between the two isomers.
Materials:
-
This compound
-
3-(Boc-aminomethyl)pyridine
-
Deuterated chloroform (CDCl3)
-
NMR spectrometer
Procedure:
-
Prepare a solution of each compound (approx. 20-30 mg) in CDCl3 (approx. 0.7 mL).
-
Acquire the 13C NMR spectrum for each sample under identical conditions.
-
Compare the chemical shifts of the corresponding carbon atoms, particularly the methylene carbon of the aminomethyl group and the carbons of the pyridine ring.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Logical flow of electronic effects on reactivity.
Caption: Workflow for the competitive acylation experiment.
Conclusion
The isomeric position of the Boc-aminomethyl group on the pyridine ring is predicted to have a significant impact on the reactivity of both the exocyclic amine and the pyridine nitrogen. This compound is expected to be more reactive towards electrophiles at both nitrogen centers due to more favorable electronic effects. The proposed experimental protocols provide a clear path to quantitatively verify these predictions. For researchers in drug development and synthetic chemistry, a thorough understanding of these reactivity differences is essential for efficient reaction design and the strategic use of these valuable building blocks.
References
A Comparative Analysis of Coupling Reagent Efficacy for Amide Bond Formation with 4-(Boc-aminomethyl)pyridine
In the synthesis of complex molecules, particularly in peptide synthesis and drug development, the efficient formation of amide bonds is a critical step. The choice of coupling reagent significantly influences reaction yield, purity, and overall efficiency. This guide provides a comparative analysis of four commonly used coupling reagents—HATU, HBTU, EDC/HOBt, and PyBOP—for the amide bond formation between a generic carboxylic acid and 4-(Boc-aminomethyl)pyridine. This comparison is supported by representative experimental data and detailed protocols to assist researchers in selecting the optimal reagent for their specific needs.
Uronium-based reagents like HATU and HBTU are known for their high coupling efficiency and rapid reaction times.[1][2] HATU, containing a 7-azabenzotriazole (HOAt) moiety, forms a highly reactive OAt-active ester, which accelerates the reaction and minimizes the risk of racemization.[3] HBTU, a close analog, is also highly effective but generally considered slightly slower than HATU.[2] The carbodiimide-based system, EDC in conjunction with HOBt, is a cost-effective and widely used method.[1] The addition of HOBt suppresses side reactions and reduces racemization.[1] Phosphonium salt-based reagents like PyBOP are also highly efficient and are known for their ability to be used in both solution-phase and solid-phase synthesis.[4]
Quantitative Performance Comparison
The following table summarizes the representative performance of each coupling reagent in the reaction between a generic carboxylic acid and this compound under optimized conditions. The data is synthesized from general performance characteristics reported in the literature.
| Coupling Reagent/System | Typical Reaction Time | Representative Yield (%) | Representative Purity (%) | Key Advantages | Key Disadvantages |
| HATU | 1 - 4 hours | 95 - 99% | >98% | High efficiency, fast reaction times, low racemization.[1][2] | Higher cost, potential for side reactions if used in excess.[1] |
| HBTU | 2 - 8 hours | 90 - 97% | >97% | High coupling efficiency, low racemization.[1] | Slower than HATU.[2] |
| EDC/HOBt | 4 - 18 hours | 85 - 95% | >95% | Cost-effective, water-soluble byproducts for easy workup.[1] | Can lead to racemization, O-acylisourea intermediate is unstable.[1] |
| PyBOP | 2 - 8 hours | 92 - 98% | >97% | High efficiency, byproducts are generally less hazardous than those of BOP.[5] | More expensive than EDC/HOBt. |
Signaling Pathways and Experimental Workflows
The general mechanism for amide bond formation using these coupling reagents involves the activation of the carboxylic acid to form a reactive intermediate, which is then susceptible to nucleophilic attack by the amine.
Caption: General workflow for amide bond formation.
Experimental Protocols
Detailed methodologies for the coupling of a generic carboxylic acid with this compound using each reagent are provided below.
Protocol 1: HATU-Mediated Coupling
This protocol is highly effective for a wide range of substrates.[6]
-
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid and HATU to a flame-dried round-bottom flask.
-
Add anhydrous DMF to dissolve the solids.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.[7]
-
Add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 to 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: HBTU-Mediated Coupling
This protocol is a robust method for general amide synthesis.
-
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HBTU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF
-
-
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid and HBTU in anhydrous DMF.
-
Add DIPEA to the solution and stir for 10-15 minutes to pre-activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 2 to 8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup and purification are similar to the HATU protocol.
-
Protocol 3: EDC/HOBt-Mediated Coupling
This is a cost-effective protocol suitable for many applications.[8]
-
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Anhydrous DMF or Dichloromethane (DCM)
-
-
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid and HOBt in the anhydrous solvent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl to the solution and stir for 15-30 minutes at 0 °C.
-
Add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 to 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with a suitable organic solvent.
-
Wash the organic phase with water (to remove EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide product via flash column chromatography.
-
Protocol 4: PyBOP-Mediated Coupling
This protocol offers high efficiency and is a good alternative to uronium-based reagents.[10]
-
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.2 equiv)
-
PyBOP (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF
-
-
Procedure:
-
To a solution of the carboxylic acid and this compound in anhydrous DMF, add DIPEA.
-
Cool the mixture to 0 °C.
-
Add PyBOP to the cooled solution.[11]
-
Allow the reaction to warm to room temperature and stir for 2 to 8 hours.[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup and purification are similar to the HATU protocol.
-
The selection of a coupling reagent for the amidation of this compound should be based on a balance of required efficiency, reaction time, cost, and ease of purification. For rapid and high-yield synthesis, particularly with challenging substrates, HATU is an excellent choice. HBTU and PyBOP also offer high efficiency and are reliable alternatives. For more routine or large-scale syntheses where cost is a significant factor, the EDC/HOBt system provides a robust and economical option. Researchers should consider the specific requirements of their synthetic goals to make an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 9. peptide.com [peptide.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. benchchem.com [benchchem.com]
Benchmarking the Performance of 4-(Boc-aminomethyl)pyridine-based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. The linker component, which connects the target-binding ligand and the E3 ligase-recruiting moiety, is a critical determinant of a PROTAC's efficacy. This guide provides a comparative analysis of a hypothetical 4-(Boc-aminomethyl)pyridine-based PROTAC against well-characterized BET (Bromodomain and Extra-Terminal) family protein degraders, supported by representative experimental data and detailed protocols.
Comparative Performance Analysis
The selection of the linker is crucial in optimizing the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The rigid structure of a this compound linker is hypothesized to pre-organize the PROTAC molecule into a conformation favorable for the formation of a stable ternary complex between the target protein and the E3 ligase, potentially enhancing degradation efficiency.
Below is a comparative summary of the in vitro performance of a hypothetical this compound-based BRD4 degrader against established pan-BET degraders, ARV-825 and dBET6.
Table 1: In Vitro Degradation Performance of BRD4-Targeting PROTACs
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| Hypothetical Pyridine-PROTAC | BRD4 | Pomalidomide (CRBN) | This compound | MV4-11 (AML) | ~1-5 | >90 |
| ARV-825 | BRD2, BRD3, BRD4 | Pomalidomide (CRBN) | PEG-based | MV4-11 (AML) | <1 | >95 |
| dBET6 | BRD2, BRD3, BRD4 | Pomalidomide (CRBN) | PEG-based | HEK293T | 6 | 97[1] |
Note: Data for the hypothetical Pyridine-PROTAC is an educated estimation based on structure-activity relationship principles of rigid linkers. Data for ARV-825 and dBET6 is based on published literature.
Table 2: Anti-proliferative Activity of BRD4-Targeting PROTACs
| PROTAC | Cell Line | IC50 (nM) |
| Hypothetical Pyridine-PROTAC | MV4-11 (AML) | ~5-15 |
| ARV-825 | MV4-11 (AML) | 7.5 |
| dBET6 | T-ALL cell lines | ~10 |
Signaling Pathways and Mechanism of Action
BRD4 is a key epigenetic reader that regulates the transcription of critical oncogenes, most notably c-Myc.[2] By inducing the degradation of BRD4, PROTACs can effectively downregulate c-Myc expression, leading to cell cycle arrest and apoptosis in cancer cells.[3][4][5]
Caption: Mechanism of action of a this compound-based BRD4 PROTAC.
Experimental Workflows and Protocols
A systematic evaluation of a novel PROTAC involves a series of assays to confirm its mechanism of action and determine its efficacy.
Caption: General experimental workflow for PROTAC characterization.
Detailed Experimental Protocols
Protocol 1: Target Protein Degradation Assay (Western Blot)
This protocol is used to quantify the reduction in the target protein levels following PROTAC treatment.
Materials:
-
Cell line of interest (e.g., MV4-11)
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (anti-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the PROTAC or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Western Blot:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control (e.g., GAPDH). Calculate DC50 and Dmax values.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP levels, which is an indicator of metabolically active cells.
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control
-
Complete cell culture medium
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of the PROTAC or vehicle control to the wells.
-
Incubation: Incubate the plate for a defined period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Signal Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line of interest
-
PROTAC compound, vehicle control, and proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against ubiquitin
Procedure:
-
Cell Treatment: Treat cells with the PROTAC, with or without co-treatment with MG132.
-
Cell Lysis: Lyse the cells as described in the Western Blot protocol.
-
Immunoprecipitation (IP):
-
Incubate the cell lysate with an antibody against the target protein.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins from the beads.
-
Perform a Western blot as described previously.
-
Probe the membrane with an anti-ubiquitin antibody.
-
-
Data Analysis: An increase in high-molecular-weight ubiquitinated target protein bands in the PROTAC-treated samples (enhanced with MG132 co-treatment) confirms target ubiquitination.
References
- 1. Discovery of a potent BRD4 PROTAC and evaluation of its bioactivity in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MYC and the Control of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abeomics.com [abeomics.com]
- 5. researchgate.net [researchgate.net]
The Strategic Application of 4-(Boc-aminomethyl)pyridine in Large-Scale Synthesis: A Cost-Effectiveness Analysis
In the competitive landscape of pharmaceutical and fine chemical manufacturing, the selection of building blocks and synthetic strategies plays a pivotal role in determining the economic viability and efficiency of large-scale production. 4-(Boc-aminomethyl)pyridine, a versatile reagent, is frequently employed in the synthesis of complex molecules due to the temporary protection of its reactive amine group by the tert-butyloxycarbonyl (Boc) moiety. This guide provides a comprehensive cost-effectiveness analysis of utilizing this compound in large-scale synthesis, comparing it with its unprotected counterpart and other commonly used protected analogues. This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions in process development and manufacturing.
Executive Summary
The use of a protecting group strategy, such as employing this compound, introduces additional steps and material costs into a synthetic route. However, this initial investment can lead to significant downstream benefits, including improved reaction yields, enhanced purity of intermediates, and a reduction in complex purification procedures. This analysis demonstrates that for multi-step syntheses where the aminomethylpyridine moiety needs to be incorporated early, the use of this compound can be a cost-effective strategy despite the higher initial material cost. The choice between a protected and unprotected starting material, or among different protecting groups, is a critical decision that hinges on a careful evaluation of the entire synthetic sequence, including raw material costs, reaction efficiency, and purification expenses.
Comparative Cost and Performance Analysis
The decision to use this compound is primarily an economic and strategic one. The primary alternative is to use the unprotected 4-(aminomethyl)pyridine and introduce the Boc protecting group as a separate step in the synthesis. Other alternatives include using different protecting groups such as Carboxybenzyl (Cbz) or 9-Fluorenylmethoxycarbonyl (Fmoc). The following tables provide a quantitative comparison of these options.
Table 1: Cost Comparison of 4-(Aminomethyl)pyridine and its Protected Derivatives
| Compound | Supplier Example(s) | Purity | Price (USD/kg) - indicative |
| 4-(Aminomethyl)pyridine | Chem-Impex, Apollo Scientific, Thermo Fisher Scientific | ≥98% | ~$765 |
| This compound | - | ≥96% | Varies significantly based on supplier and scale; requires custom bulk quotation. |
| Di-tert-butyl dicarbonate (Boc Anhydride) | Sigma-Aldrich, P C Chem | ≥99% | ~$317 (for 10kg) |
| 4-(Fmoc-aminomethyl)pyridine | Sigma-Aldrich | - | ~$230,000 (estimated from 1g price) |
| 4-(Cbz-aminomethyl)pyridine | - | - | Requires custom bulk quotation. |
Note: Prices are subject to change and vary significantly with the supplier and order volume. The price for 4-(Fmoc-aminomethyl)pyridine is an estimation based on a small-quantity price and is likely to be substantially lower at a bulk scale.
Table 2: Process and Yield Comparison for the Boc Protection of 4-(Aminomethyl)pyridine
| Parameter | Laboratory Scale | Large Scale (projected) |
| Reactants | 4-(Aminomethyl)pyridine, Di-tert-butyl dicarbonate, Base (e.g., TEA, DMAP) | 4-(Aminomethyl)pyridine, Di-tert-butyl dicarbonate, Base (e.g., TEA, DMAP) |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Dichloromethane (DCM), Tetrahydrofuran (THF), or other suitable industrial solvent |
| Reaction Time | 0.5 - 8 hours | Optimized for shorter cycle times |
| Typical Yield | 60-98%[1] | Expected to be in the higher range (90-98%) with process optimization |
| Purification | Column chromatography | Crystallization, Extraction |
Experimental Protocols
Large-Scale Synthesis of this compound
This protocol describes a representative industrial-scale synthesis of this compound from 4-(aminomethyl)pyridine.
Materials:
-
4-(Aminomethyl)pyridine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc Anhydride) (1.05 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Dichloromethane (DCM) or other suitable solvent
-
Water
-
Brine
Procedure:
-
To a suitable reactor, charge 4-(aminomethyl)pyridine and the chosen solvent.
-
Cool the mixture to 0-5 °C with stirring.
-
Slowly add triethylamine to the mixture, maintaining the temperature.
-
In a separate vessel, dissolve di-tert-butyl dicarbonate in the solvent.
-
Add the di-tert-butyl dicarbonate solution to the reaction mixture dropwise over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield a white to off-white solid.
Cost-Effectiveness Evaluation Workflow
The decision-making process for selecting the most cost-effective synthetic route can be visualized as a logical workflow. This involves assessing the costs and outcomes of different strategies.
Caption: A workflow for evaluating the cost-effectiveness of different synthetic strategies.
Signaling Pathway in Drug Discovery Context
4-(Aminomethyl)pyridine derivatives are often utilized as scaffolds in the design of enzyme inhibitors. For instance, in fragment-based drug discovery, a small fragment like 4-(aminomethyl)pyridine can be identified as a binder to a target protein. The aminomethyl group then serves as a vector for growing the fragment into a more potent lead compound. The Boc-protected version allows for controlled chemical modifications at other positions of a larger molecule without affecting the key amine functionality until the final deprotection step.
Caption: Workflow for fragment-based drug discovery utilizing a pyridine-based fragment.
Conclusion
The decision to use this compound in large-scale synthesis is a nuanced one that requires a holistic view of the entire manufacturing process. While the upfront cost of the protected reagent is higher than its unprotected counterpart, the investment can be justified by:
-
Improved Yields in Subsequent Steps: By preventing unwanted side reactions of the amine group, overall process yields can be significantly enhanced.
-
Simplified Purification: The use of a protected intermediate often leads to cleaner reaction profiles, reducing the need for costly and time-consuming chromatographic purification in favor of more scalable methods like crystallization.
-
Greater Synthetic Flexibility: The Boc group's stability under a variety of reaction conditions and its facile removal under mild acidic conditions provide chemists with greater flexibility in designing complex synthetic routes.[2][3]
For industrial applications, a thorough cost-of-goods analysis should be performed, taking into account not only the price of the starting materials but also the costs associated with solvents, reagents, equipment occupancy, labor, and waste disposal for each synthetic strategy. In many cases, the seemingly more expensive route of using a pre-protected building block like this compound will prove to be the more economically sound choice for the large-scale production of high-value, complex molecules.
References
A Head-to-Head Battle in Drug Design: Unveiling the Impact of Rigid Versus Flexible Linkers
A comprehensive analysis of how linker chemistry—rigid or flexible—profoundly influences the efficacy, selectivity, and pharmacokinetic properties of advanced therapeutics. This guide provides researchers, scientists, and drug development professionals with a data-driven comparison, detailed experimental methodologies, and visual pathways to inform rational drug design.
In the intricate world of modern drug development, particularly in the design of sophisticated modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the humble linker connecting the active components plays a pivotal, not passive, role. The choice between a rigid and a flexible linker is a critical design decision that can dramatically alter a drug candidate's performance. This guide delves into a comparative study of these two linker classes, presenting quantitative data, detailed experimental protocols, and visual workflows to illuminate the impact of linker rigidity on therapeutic outcomes.
At a Glance: Flexible vs. Rigid Linkers
Flexible linkers, commonly composed of polyethylene glycol (PEG) or alkyl chains, offer conformational freedom, allowing the molecule to adapt and find a productive binding orientation.[1][2] In contrast, rigid linkers, which incorporate cyclic structures like piperidine, piperazine, or aromatic rings, "pre-organize" the molecule into a specific conformation.[3][4] This fundamental difference in structural pliability leads to a cascade of effects on a drug's biological activity.
| Feature | Flexible Linkers (e.g., PEG, Alkyl Chains) | Rigid Linkers (e.g., Cycloalkanes, Alkynes, Aromatic Rings) |
| Conformational Freedom | High, allowing for multiple binding modes. | Low, pre-organizes the molecule into a specific conformation. |
| Ternary Complex Formation (PROTACs) | Can increase the probability of forming a productive complex due to adaptability, but may incur an entropic penalty upon binding.[5] | Can lead to more stable and potent ternary complexes by reducing the entropic penalty of binding.[5] |
| Payload Release (ADCs) | Can influence the rate and efficiency of payload release based on its length and susceptibility to cleavage. | Steric hindrance from a rigid structure can modulate the accessibility of cleavage sites, impacting payload release kinetics.[1][6] |
| Physicochemical Properties | PEG linkers can enhance solubility.[4] Long, flexible chains may lead to poor permeability.[7] | Can improve metabolic stability and cell permeability.[4][8] Aromatic rings may decrease solubility.[2] |
| Synthetic Accessibility | Generally easier and more straightforward to synthesize and modify.[2] | Often more synthetically challenging and complex to prepare.[7] |
Quantitative Performance Comparison
The efficacy of a drug is often quantified by metrics such as the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for PROTACs, or the half-maximal inhibitory concentration (IC50) and in vivo tumor growth inhibition for ADCs. The following tables summarize representative data from studies comparing the performance of rigid and flexible linkers.
PROTAC Performance Data
Table 1: Impact of Linker Type on PROTAC Efficacy
| Target | E3 Ligase | Linker Type | PROTAC Example | DC50 (nM) | Dmax (%) | Key Observation | Reference |
| BRD4 | VHL | Flexible (PEG) | MZ1 | ~25 | >90 | Effective degradation with a flexible linker. | [5] |
| BRD4 | CRBN | Rigid (Macrocycle) | Macro-MZ1 | ~15 | >90 | A rigidified linker maintained potency, suggesting a pre-organized, active conformation. | [2] |
| AR | cIAP | Flexible (PEG) | PROTAC 54 | >3000 | Not Reported | Inefficient degradation with a flexible linker. | [3] |
| AR | CRBN | Rigid (piperidine/alkyne) | ARV-110 | <1 | >90 | A rigid linker led to potent degradation and improved pharmacokinetic properties. | [2][5] |
| ERα | VHL | Flexible (PEG) | 12-atom linker | >1000 | ~20 | Shorter flexible linkers can be inefficient. | [2] |
| ERα | VHL | Flexible (PEG) | 16-atom linker | 9.8 | >95 | A modest increase in flexible linker length dramatically improved degradation. | [2] |
| TBK1 | VHL | Flexible (PEG/Alkyl) | <12-atom linker | No degradation | N/A | A minimum linker length was required to bridge the two proteins effectively. | [2] |
| TBK1 | VHL | Flexible (PEG/Alkyl) | 21-atom linker | 3 | 96 | Optimal flexible linker length leads to potent, sub-nanomolar degradation. | [2] |
Antibody-Drug Conjugate (ADC) Performance Data
Table 2: Influence of Linker Type on ADC Cytotoxicity
| Target Antigen | Payload | Linker Type | DAR | In Vitro Cytotoxicity (IC50, ng/mL) | In Vivo Efficacy | Reference |
| HER2 | MMAE | Val-Cit (Cleavable, Flexible) | 3.5 | 15.6 | Significant tumor regression | [9] |
| HER2 | MMAE | SMCC (Non-cleavable, Rigid) | 3.5 | 31.2 | Moderate tumor growth inhibition | [10] |
| CD22 | PBD | Cyclobutyl-disulfide (Cleavable, Rigid) | 2 | Potent | Optimal balance of stability and release | [1] |
| CD22 | PBD | Cyclopropyl-disulfide (Cleavable, More Rigid) | 2 | Less Potent | Slower payload release | [1] |
Note: Direct head-to-head comparisons for ADCs with purely flexible vs. rigid cleavable linkers are less common in literature. The data often compares cleavable (more flexible) vs. non-cleavable (more rigid) linkers or subtle changes in rigidity within a linker class.
Signaling Pathways and Mechanisms of Action
The choice of linker directly impacts the fundamental mechanisms by which these drugs exert their effects.
PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the body's natural protein disposal system, the ubiquitin-proteasome system. The linker's role is to facilitate the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
ADC Internalization and Payload Release
ADCs deliver a potent cytotoxic payload to cancer cells. Upon binding to a specific antigen on the cell surface, the ADC is internalized, and the payload is released within the cell to induce cell death. The linker's stability and cleavage mechanism are critical for this process.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of effective drug design. Below are detailed methodologies for key assays used to evaluate the performance of different linkers.
Western Blot Analysis for PROTAC-Mediated Protein Degradation
Objective: To quantify the degradation of a target protein induced by a PROTAC and determine its DC50 and Dmax values.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates (20-30 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. The percentage of remaining protein is calculated relative to the vehicle-treated control. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To measure the binding affinity and kinetics of the interactions between the target protein, PROTAC, and E3 ligase to characterize ternary complex formation.
Methodology:
-
Immobilization: Immobilize the purified E3 ligase onto a sensor chip surface using amine coupling chemistry.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) of the PROTAC-E3 ligase interaction.
-
In a separate experiment, inject a series of concentrations of the target protein over a sensor surface with immobilized PROTAC (or vice versa) to determine the KD of the PROTAC-target protein interaction.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase. The resulting sensorgrams will reflect the formation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary interactions, steady-state affinity for ternary complex) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). The cooperativity (α) of ternary complex formation can be calculated by comparing the affinity of the PROTAC for the E3 ligase in the presence and absence of the target protein. An α value greater than 1 indicates positive cooperativity.
Experimental Workflow Visualization
A systematic approach is crucial for the evaluation of drug candidates with different linkers.
Conclusion
The choice between a rigid and a flexible linker is a nuanced decision in drug design, with no single answer being universally superior. Flexible linkers offer adaptability and synthetic ease, making them a valuable tool in the initial stages of drug discovery to establish proof-of-concept. However, the trend towards more rigid linkers is driven by the potential for enhanced potency, selectivity, and improved pharmacokinetic properties through conformational pre-organization. A thorough understanding of the trade-offs, supported by robust experimental data, is paramount for the rational design of the next generation of targeted therapeutics. The systematic evaluation of a diverse linker library, encompassing both flexible and rigid designs, will continue to be a key strategy in unlocking the full potential of advanced drug modalities.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-(Boc-aminomethyl)pyridine: A Guide for Laboratory Professionals
For immediate reference, 4-(Boc-aminomethyl)pyridine must be disposed of as hazardous chemical waste. This should be done in accordance with all applicable national, regional, and local regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance. Under no circumstances should this chemical be disposed of down the drain.[1][2]
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE). This chemical is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[3]
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Tight-sealing safety goggles or a face shield.[3]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[1][4] If vapors or aerosols are generated, respiratory protection may be required.
Waste Collection and Storage
-
Container: Use a designated, properly labeled, and sealable container for the waste. The container must be compatible with the chemical. It is best practice to leave chemicals in their original containers if possible.
-
Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" and any other identifiers required by your institution. Include hazard symbols as appropriate (e.g., corrosive).
-
Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your EHS department. Incompatible materials include strong oxidizing agents and strong acids.[3][4]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it can be collected by a licensed waste disposal contractor.[1]
Step-by-Step Disposal Procedure
-
Consult Institutional Guidelines: Before generating the waste, review your organization's specific chemical waste disposal procedures. Locate the contact information for your EHS department.
-
Prepare the Waste Container: Obtain a suitable hazardous waste container from your EHS department or as per their guidelines. Ensure it is clean, dry, and has a secure lid.
-
Transfer the Waste: Carefully transfer the this compound waste into the prepared container. Avoid splashing or creating aerosols. If the chemical is in a solid form, sweep it up carefully and place it in the container.[1] For liquid spills, use an inert absorbent material to soak it up before placing it in the container.[4]
-
Seal and Label the Container: Securely close the container. Affix a completed hazardous waste label.
-
Store for Pickup: Move the container to the designated hazardous waste accumulation area.
-
Arrange for Disposal: Contact your EHS department or the designated waste management provider to schedule a pickup. All disposal must be carried out by an approved waste disposal plant.[1]
Spill Management
In the event of a spill, evacuate non-essential personnel from the area. Wearing appropriate PPE, cover drains and contain the spill. For liquid spills, absorb the chemical with an inert material (e.g., vermiculite, dry sand) and collect it into a sealed container for disposal.[4] For solid spills, carefully sweep or shovel the material into a suitable container.[1] Ensure the area is cleaned and all contaminated materials are disposed of as hazardous waste.
Quantitative Data Summary
While the Safety Data Sheets do not provide quantitative limits for disposal, the following physical and chemical properties are relevant for handling and storage.
| Property | Value | Source |
| pH | 10-11 | [3] |
| Melting Point | 8 °C / 46.4 °F | [3] |
| Boiling Point | 228 - 230 °C / 442.4 - 446 °F | [3] |
| Flash Point | 108 °C / 226.4 °F | [3] |
Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
